molecular formula C9H9Cl2NO2 B1627926 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide CAS No. 875656-37-4

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Katalognummer: B1627926
CAS-Nummer: 875656-37-4
Molekulargewicht: 234.08 g/mol
InChI-Schlüssel: IBCZFKUUKFFSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(2-3-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCZFKUUKFFSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589307
Record name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875656-37-4
Record name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanistic Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: Covalent Targeting and Electrophilic Fragment Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a prototypical α -chloroacetamide building block widely utilized in the rapidly expanding field of1[1]. Unlike traditional reversible therapeutics, targeted covalent inhibitors (TCIs) achieve prolonged target engagement by forming an irreversible bond with specific nucleophilic residues—most commonly cysteine—within a protein's binding pocket[2].

This technical whitepaper provides an in-depth analysis of the chemical mechanism of action of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, explores the causality behind its structural design, and details self-validating experimental protocols required to profile its proteome-wide reactivity and selectivity.

Part 1: Chemical Biology and Mechanism of Action

The Two-Step Covalent Binding Model

The mechanism of action for α -chloroacetamides follows a classic two-step kinetic model[2]. The compound does not simply collide and react indiscriminately; rather, its efficacy is driven by a combination of non-covalent recognition and proximity-driven electrophilic attack.

  • Reversible Pre-Association ( KI​ ): The 4-chloro-3-methoxyphenyl moiety serves as the non-covalent recognition element. The methoxy group acts as a hydrogen bond acceptor, while the di-substituted phenyl ring engages in hydrophobic or π−π stacking interactions within a target protein's microenvironment. This reversible binding event dictates the initial affinity ( KI​ ).

  • Irreversible Inactivation ( kinact​ ): Once docked, the non-covalent interactions perfectly position the α -chloroacetamide warhead adjacent to a nucleophilic residue. This dramatically increases the local concentration of the electrophile, driving the rate-determining covalent bond formation ( kinact​ )[2].

The SN​2 Nucleophilic Substitution

At the core of this compound's mechanism is a bimolecular nucleophilic substitution ( SN​2 ) reaction. When the electrophilic α -carbon of the acetamide is positioned near a deprotonated cysteine thiolate ( S− ), the sulfur atom attacks the carbon from the backside of the carbon-chlorine bond. This concerted mechanism displaces the chloride ion (a stable leaving group), resulting in a permanent, highly stable thioether linkage [2][3].

G Target Target Protein (Nucleophilic Cys) Complex Non-Covalent Complex (Reversible) Target->Complex k1 Ligand 2-Chloro-N-(4-chloro- 3-methoxyphenyl)acetamide Ligand->Complex k1 Complex->Target k-1 Adduct Thioether Adduct (Irreversible) Complex->Adduct kinact (SN2)

Caption: Two-step kinetic model of covalent target engagement via SN2 substitution.

Part 2: Experimental Protocols for Target Validation

To ensure scientific integrity, any claims of specific covalent inhibition must be rigorously proven using self-validating analytical systems. The following protocols detail the causality and methodology for validating 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Highly reactive electrophiles can act as promiscuous aggregators, labeling multiple surface-exposed cysteines and causing non-specific protein unfolding. Intact protein MS is mandatory to confirm a strict 1:1 binding stoichiometry, proving the compound acts as a structurally directed TCI rather than a non-specific alkylator.

Step-by-Step Methodology:

  • Incubation: Dilute recombinant target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide at varying molar ratios (1x, 5x, 10x).

  • Time-Course Quenching: Incubate at room temperature. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid to protonate the cysteine thiolates, halting the SN​2 reaction.

  • Desalting & LC-MS: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged envelope into an intact mass spectrum.

  • Validation: A successful TCI will show a mass shift of exactly +197.03 Da (Mass of compound minus HCl), with no secondary or tertiary adduct peaks appearing even at 10x compound excess.

Protocol 2: Competitive isoTOP-ABPP (Target Identification)

Causality: While intact MS proves stoichiometry in vitro, it cannot prove selectivity in a living system.4 utilizes competitive assays in native proteomes to map the exact cysteine residues engaged by the compound, preserving endogenous protein complexes and metabolic states[4][5].

Step-by-Step Methodology:

  • Proteome Treatment: Treat live cells or native cell lysates (e.g., HEK293T) with 50 µM of the chloroacetamide fragment (or DMSO vehicle) for 1 hour.

  • Probe Labeling: Add a broad-spectrum, highly reactive alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) at 100 µM for 1 hour to label all unreacted cysteines in the proteome[6].

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach an isotopically labeled, cleavable biotin-azide tag to the IA-alkyne modified proteins.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich on streptavidin beads. Perform on-bead trypsin digestion to release non-probe-modified peptides.

  • Cleavage & LC-MS/MS: Chemically cleave the probe-modified peptides from the beads and analyze via quantitative LC-MS/MS.

  • Validation: Cysteines covalently engaged by 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide will show a significant reduction in IA-alkyne labeling (measured as a high Light:Heavy isotopic ratio) compared to the DMSO control, pinpointing the exact site of action[4][5].

ABPP Step1 1. Native Proteome Incubation (Compound vs DMSO Control) Step2 2. IA-Alkyne Probe Labeling (Tags unreacted Cysteines) Step1->Step2 Step3 3. CuAAC Click Chemistry (Attaches Cleavable Biotin) Step2->Step3 Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identifies Engaged Targets) Step4->Step5

Caption: Competitive isoTOP-ABPP workflow for proteome-wide target identification.

Part 3: Kinetic and Thermodynamic Data Presentation

The selection of a chloroacetamide warhead over other electrophiles (such as acrylamides or vinyl sulfones) is a deliberate choice in CFBDD. Chloroacetamides offer a highly tunable "Goldilocks" intrinsic reactivity—reactive enough to capture transient fragment-protein interactions, but stable enough to avoid overwhelming off-target toxicity[3][7].

The table below summarizes the representative kinetic parameters of different electrophilic warheads when targeting a standard nucleophilic cysteine, highlighting why α -chloroacetamides are heavily utilized in primary screening libraries[1][8][9].

Warhead ClassReaction MechanismIntrinsic Reactivity ( t1/2​ in GSH)Representative kinact​/KI​ ( M−1s−1 )Primary Application
α -Chloroacetamide SN​2 SubstitutionModerate (~0.04 h - 2 h) 103−104 Fragment screening, ABPP probes
Acrylamide Michael AdditionLow (> 24 h) 102−103 Late-stage clinical drug optimization
Vinyl Sulfone Michael AdditionModerate/High (~0.5 h) 103−105 Protease inhibitors, tool compounds
Fluorosulfonyl SuFEx (Tyrosine/Lysine)High (Target dependent)VariableTargeting non-cysteine nucleophiles

Note: Data synthesized from comparative studies on covalent warhead reactivities[1][3]. The specific kinact​/KI​ of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is highly dependent on the target protein's microenvironment and the pKa of the engaged cysteine.

References

  • Title: Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Source: RSC Publishing. URL: 4

  • Title: Ligand Discovery by Activity-Based Protein Profiling. Source: PMC / NIH. URL: 5

  • Title: Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Source: PMC / NIH. URL: 6

  • Title: Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Source: Journal of Medicinal Chemistry (ACS). URL: 3

  • Title: Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. Source: PMC / NIH. URL: 7

  • Title: Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. Source: PNAS. URL: 1

  • Title: Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Source: bioRxiv. URL: 8

  • Title: Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. Source: PMC / NIH. URL: 9

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI. URL: 2

Sources

Technical Whitepaper: 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and synthetic intermediates, I frequently utilize halogenated N-arylacetamides as foundational building blocks. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) represents a highly versatile electrophilic probe and synthetic intermediate.

The molecule features a privileged α-chloroacetamide warhead coupled with a di-substituted phenyl ring. The specific substitution pattern—a para-chloro group and a meta-methoxy group—is not arbitrary. The electron-withdrawing chlorine modulates the pKa of the amide, while the methoxy group provides a distinct spatial vector for hydrogen bonding within a target's active site. This whitepaper details the physicochemical profile, structural dynamics, and a self-validating synthetic protocol for this critical compound.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical parameters of a building block is essential for predicting its behavior in biological systems and downstream synthetic steps. The data summarized below highlights the compound's strict adherence to Lipinski’s Rule of Five, making it an ideal starting point for drug discovery.

PropertyValueScientific Implication
IUPAC Name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamideDefines the core pharmacophore and substitution pattern.
CAS Registry Number 875656-37-4Standardized identifier for chemical compliance and sourcing.
Molecular Formula C9H9Cl2NO2Indicates a di-chlorinated aromatic system.
Molecular Weight 234.08 g/mol Optimal low-MW profile, leaving ample "molecular weight budget" for downstream elaboration.
LogP 2.53Favorable lipophilicity for passive cellular membrane permeation without getting trapped in the hydrophobic core.
Rotatable Bonds 3Provides sufficient conformational flexibility for induced-fit target binding.

Structural Dynamics & Electrophilic Reactivity

The utility of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide stems from the precise reactivity of its α-carbon. The α-chloroacetamide moiety acts as a mild, "soft" electrophile. Unlike highly reactive acyl chlorides or sulfonyl fluorides, α-chloroacetamides strike a balance between aqueous stability and reactivity, selectively undergoing S_N2 nucleophilic substitution with "soft" nucleophiles like the thiolate anions of non-catalytic cysteine residues in proteins.

Crystallographic studies on analogous N-arylacetamides demonstrate that the methoxy group typically adopts a coplanar conformation with the phenyl ring, whereas the acetamido group is twisted out of this plane[1]. This dihedral twist is critical; it dictates the spatial trajectory the α-chloro group presents to incoming nucleophiles, directly impacting the kinetics of covalent bond formation and the molecule's steric presentation to biological targets[1].

Mechanism A α-Chloroacetamide Warhead C SN2 Transition State (Nucleophilic Attack) A->C B Target Protein (Cysteine Thiol) B->C D Chloride Ion (Leaving Group) C->D Departure E Irreversible Covalent Thioether Adduct C->E Adduct Formation

SN2 nucleophilic substitution mechanism of α-chloroacetamides with cysteine residues.

Experimental Workflow: Self-Validating Synthesis Protocol

When designing synthetic workflows for N-arylacetamides in the lab, controlling the highly exothermic nature of acylation is paramount. The following protocol utilizes chloroacetyl chloride and 4-chloro-3-methoxyaniline[2].

Self-Validating System: This methodology incorporates strict in-process controls (thermal monitoring and acid scavenging) to ensure the suppression of di-acylated side reactions, inherently validating the purity of the product prior to final isolation.

Phase 1: Reactant Preparation & Solvation
  • Step: Dissolve 1.0 equivalent of 4-chloro-3-methoxyaniline in anhydrous acetone.

  • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the electrophile. Acetone is selected for its polar aprotic nature, which perfectly solubilizes the aniline while remaining inert to acylation[2].

Phase 2: Electrophilic Addition under Thermal Control
  • Step: Submerge the reaction vessel in an ice-water bath, achieving a stable internal temperature of 0–5 °C. Add 1.1 equivalents of chloroacetyl chloride dropwise via an addition funnel over 30 minutes[2].

  • Causality: The acylation of amines by acyl chlorides is highly exothermic. Without strict thermal control, localized heat leads to the formation of di-acylated impurities and tarry degradation products. Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride, favoring mono-acylation.

Phase 3: Acid Scavenging & Reaction Driving
  • Step: Introduce 1.5 equivalents of a mild base (e.g., aqueous sodium acetate or anhydrous potassium carbonate) into the stirring mixture[2].

  • Causality: As the amide bond forms, stoichiometric amounts of hydrochloric acid (HCl) are released. If left unneutralized, HCl protonates the unreacted 4-chloro-3-methoxyaniline, converting it into an unreactive anilinium salt and stalling the reaction. The base acts as an acid scavenger, driving the reaction to completion.

Phase 4: Isolation & Purification
  • Step: Upon completion (monitored via thin-layer chromatography), pour the reaction mixture into crushed ice/distilled water. Stir vigorously until a solid precipitate forms. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol[2].

  • Causality: The rapid transition to an aqueous environment quenches any residual acyl chloride. Recrystallization from ethanol exploits the differential solubility between the target N-arylacetamide and trace starting materials, yielding high-purity crystalline needles.

Synthesis A 4-Chloro-3-methoxyaniline (Nucleophile) D Ice Bath Cooling (0 - 5 °C) A->D B Chloroacetyl Chloride (Electrophile) B->D C Solvent System (e.g., Acetone) C->D E Dropwise Addition & Stirring D->E F Base Addition (Acid Scavenger) E->F Neutralize HCl G Precipitation (Ice Water Quench) F->G H Recrystallization (Ethanol) G->H I 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (Pure Product) H->I

Workflow for the synthesis of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide via acylation.

Applications in Covalent Drug Design

Beyond acting as an intermediate for synthesizing more complex heterocycles (such as thiazoles or glycinamides), 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide is utilized directly in biological screening. Its ability to form irreversible thioether adducts makes it a valuable tool for mapping the cysteinome of pathogenic bacteria or cancer cell lines, aiding in the discovery of novel allosteric binding pockets.

References

  • Hit2Lead. "BB-7442091: 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide". Available at: Link

  • Sigma-Aldrich. "2-chloro-n-(3-methoxybenzyl)acetamide | Sigma-Aldrich". Available at:Link

  • International Journal of Pharmaceutical Sciences and Research. "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES". Available at: 2

  • National Institutes of Health (PMC). "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide". Available at: 1

Sources

Comprehensive NMR Spectral Analysis and Assignment for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Context

In the landscape of targeted covalent inhibitors (TCIs), the chloroacetamide moiety is a highly privileged pharmacophore. Compounds such as 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide serve as critical building blocks and active electrophilic warheads designed to irreversibly bind to nucleophilic active-site cysteine residues in target proteins (e.g., kinases, MurA, and TEAD)[1][2].

Accurate structural elucidation of these intermediates via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure the integrity of the structure-activity relationship (SAR) pipeline. When raw experimental datasets for highly specific functionalized derivatives are not publicly cataloged, modern analytical workflows rely on highly accurate, data-driven empirical prediction models (e.g., HOSE codes) and Density Functional Theory (DFT) to establish baseline chemical shift assignments[3][4].

This technical guide provides a rigorous, theoretically grounded assignment of the 1 H and 13 C NMR spectra for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, detailing the causality behind the chemical shifts and outlining a self-validating experimental workflow for empirical verification.

Solvent Selection & Experimental Workflow

The Critical Role of DMSO- d6​

For amides and chloroacetamide derivatives, solvent selection dictates the quality of the spectral data. While CDCl 3​ is standard for routine analysis, DMSO- d6​ is the mandatory solvent for this class of compounds.

As a polar, aprotic solvent, DMSO acts as a powerful hydrogen bond acceptor. It effectively solvates and stabilizes the labile amide (-NH) proton, significantly increasing the activation energy required for proton exchange with residual water[5][6]. This "trapping" mechanism slows the exchange rate on the NMR timescale, allowing the -NH proton to be observed as a distinct, quantifiable signal rather than a broad, indistinguishable baseline hump[7].

Step-by-Step Acquisition Methodology

To validate the predicted shifts provided in Section 3, the following self-validating protocol must be executed:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Shimming & Tuning: Perform rigorous 3D gradient shimming to ensure a homogeneous magnetic field, critical for resolving the fine meta-coupling (J ~ 2.2 Hz) in the aromatic region.

  • 1D 1 H Acquisition: Acquire 16–32 scans at 298 K with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the -NH proton.

  • 1D 13 C Acquisition: Acquire 512–1024 scans using a standard composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

  • 2D Validation: Execute COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously map the connectivity between the chloroacetamide tail and the functionalized phenyl ring.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B Labile Proton Trapping (H-Bonding with Solvent) A->B C Probe Tuning & Shimming (Optimize for J-coupling) B->C D 1D NMR Acquisition (1H & 13C Decoupled) C->D E 2D NMR Validation (COSY, HSQC, HMBC) D->E F Data Processing (Fourier Transform & Phasing) E->F

Workflow for NMR sample preparation, labile proton trapping, and spectral acquisition.

Spectral Data Analysis & Mechanistic Causality

The following spectral assignments are derived from empirical additivity rules for substituted benzenes and data-driven prediction models, which provide robust accuracy (Mean Absolute Error < 0.21 ppm for 1 H and < 1.2 ppm for 13 C)[3][8].

1 H NMR Spectral Assignment (Predicted in DMSO- d6​ , 500 MHz)

The 1 H NMR spectrum is defined by three distinct regions: the highly deshielded amide proton, the multi-substituted aromatic core, and the aliphatic substituents.

NucleusPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Causality / Notes
-NH 10.35Broad singlet (bs)-1HHighly deshielded by the adjacent carbonyl; stabilized by DMSO- d6​ H-bonding.
H-5 7.42Doublet (d)8.61HAromatic proton ortho to the electronegative -Cl; lacks the shielding effect of the methoxy group.
H-2 7.35Doublet (d)2.21HAromatic proton situated between the -NHAc and -OCH 3​ groups. Exhibits fine meta-coupling to H-6.
H-6 7.15Doublet of doublets (dd)8.6, 2.21HAromatic proton para to the electron-donating -OCH 3​ group, resulting in significant upfield shielding.
-CH 2​ Cl 4.25Singlet (s)-2HAliphatic protons strongly deshielded by the inductive effects of both the chlorine atom and the carbonyl group.
-OCH 3​ 3.85Singlet (s)-3HStandard methoxy resonance; sharp singlet due to rapid free rotation.
13 C NMR Spectral Assignment (Predicted in DMSO- d6​ , 125 MHz)

The 13 C spectrum reveals the profound electronic push-pull dynamics of the functional groups on the phenyl ring. The methoxy group acts as a strong π -donor, while the chlorine and acetamide groups exert inductive withdrawal.

NucleusPredicted Shift (δ, ppm)TypeMechanistic Causality / Notes
C=O 165.2Quaternary (C)Amide carbonyl carbon; standard shift for chloroacetamides.
C-3 158.7Quaternary (C)Aromatic ipso to -OCH 3​ . Highly deshielded due to the electronegativity of the oxygen atom.
C-1 139.5Quaternary (C)Aromatic ipso to -NHAc. Deshielded by the nitrogen atom.
C-5 131.0Methine (CH)Aromatic carbon meta to the dominant substituents; relatively unperturbed from base benzene.
C-4 120.5Quaternary (C)Aromatic ipso to -Cl. Heavy atom effect and inductive withdrawal dictate this shift.
C-6 111.3Methine (CH)Aromatic carbon para to -OCH 3​ ; strongly shielded by resonance electron donation.
C-2 104.6Methine (CH)Aromatic carbon ortho to -OCH 3​ ; experiences the maximum shielding effect from the methoxy oxygen lone pairs.
-OCH 3​ 56.2Primary (CH 3​ )Standard methoxy carbon shift.
-CH 2​ Cl 43.5Secondary (CH 2​ )Deshielded by the adjacent chlorine and carbonyl functionalities.

2D NMR Strategies for Unambiguous Assignment

To transition from empirical prediction to absolute structural confirmation, 2D NMR techniques are utilized to map the scalar coupling networks. The most critical experiment for this molecule is HMBC , which correlates protons to carbons separated by two or three bonds ( 2 J CH​ and 3 J CH​ ).

Key HMBC Correlations
  • Validating the Amide Linkage: The trapped -NH proton (~10.35 ppm) will show a strong 2 J correlation to the C=O carbon (~165.2 ppm) and a 3 J correlation to the aromatic C-1 (~139.5 ppm) and C-2/C-6 carbons.

  • Validating the Warhead: The -CH 2​ Cl protons (~4.25 ppm) will show a definitive 2 J correlation back to the C=O carbon, confirming the integrity of the chloroacetamide tail.

  • Validating the Methoxy Position: The -OCH 3​ protons (~3.85 ppm) will show a 3 J correlation exclusively to C-3 (~158.7 ppm), anchoring the substitution pattern of the ring.

HMBC_Map NH Amide -NH (~10.35 ppm) CO Carbonyl C=O (~165.2 ppm) NH->CO 2J/3J C1 Aromatic C-1 (~139.5 ppm) NH->C1 2J/3J CH2 Aliphatic -CH2Cl (~4.25 ppm) CH2->CO 2J H2 Aromatic H-2 (~7.35 ppm) H2->C1 2J C3 Aromatic C-3 (~158.7 ppm) H2->C3 2J

Logical HMBC correlation map detailing 2J and 3J heteronuclear couplings for structural validation.

Conclusion & Data Integrity

The structural elucidation of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide relies heavily on understanding the distinct electronic environments created by its substituents. The chloroacetamide warhead, crucial for covalent cysteine targeting[9], creates a highly deshielded aliphatic environment, while the push-pull dynamics of the methoxy and chloro groups on the phenyl ring create a wide dispersion of aromatic signals. By utilizing DMSO- d6​ to trap the labile amide proton and employing predictive empirical models, researchers can confidently assign and validate the molecular architecture of this critical pharmaceutical intermediate.

References

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead National Institutes of Health (NIH) / PubMed [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction RSC Publishing[Link]

  • Fig. 4. The amide proton region of the 1H NMR spectra in DMSO-d6 ResearchGate[Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis ACS Sustainable Chemistry & Engineering[Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network RSC Publishing[Link]

  • Prediction of chemical shift in NMR: A review National Institutes of Health (NIH) / PubMed [Link]

  • The application of empirical methods of 13C NMR chemical shift prediction as a filter for stereoisomer selection ResearchGate[Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (Chemical Formula: C9H9Cl2NO2; CAS: 875656-37-4) serves as a critical building block in medicinal chemistry and materials science. As a highly functionalized chloroacetanilide, its structural geometry is dictated by the delicate interplay of steric hindrance and electronic effects induced by the 4-chloro and 3-methoxy substituents on the phenyl ring, alongside the flexible 2-chloroacetamide side chain.

Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design and solid-state characterization. This whitepaper provides an authoritative, self-validating methodological guide to the X-ray crystallographic analysis of this compound, detailing the causality behind sample preparation, data acquisition, and supramolecular structural refinement.

Causality in Crystallization Methodology

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation process must be strictly maintained. Amorphous precipitation or twinned crystals will compromise the phase problem solution.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of synthesized 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in 2 mL of a binary solvent system (Ethyl Acetate : Hexane, 1:2 v/v).

    • Causality: Ethyl acetate provides necessary solubility for the polar amide and methoxy groups, while the non-polar hexane acts as an antisolvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled multi-crystal growth (polycrystallinity).

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave undisturbed in a vibration-free environment at 293 K.

    • Causality: Restricting the evaporation rate keeps the solution within the metastable zone, promoting the slow growth of a single macroscopic crystal lattice.

  • Validation Checkpoint: Inspect under polarized light microscopy after 72 hours. A valid single crystal will extinguish light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned and must be recrystallized.

X-Ray Diffraction Data Collection Protocol

The integrity of crystallographic data relies on minimizing atomic thermal motion and maximizing the signal-to-noise ratio of high-angle reflections.

Step-by-Step Data Acquisition Workflow
  • Crystal Harvesting: Submerge the chosen crystal in Paratone-N oil and mount it on a 100 µm MiTeGen MicroMount.

    • Causality: The oil displaces surface solvent and freezes into a glass at cryogenic temperatures, protecting the crystal from atmospheric degradation and mechanical stress.

  • Cryogenic Transfer: Immediately transfer the mount to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce the atomic displacement parameters (ADPs). This is essential for accurately locating the low-electron-density hydrogen atoms attached to the amide nitrogen.

  • Unit Cell Determination: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) and harvest 50-100 initial frames.

    • Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects, which are exacerbated by the two heavy chlorine atoms in the molecule.

  • Validation Checkpoint: Calculate the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates that the crystal is a single domain, authorizing the full data collection matrix.

  • Full Matrix Collection & Reduction: Collect the full sphere of data. Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

XRayWorkflow N1 1. Crystal Selection (Paratone Oil, Polarized Light) N2 2. Cryogenic Mounting (100 K N2 Stream) N1->N2 N3 3. Unit Cell Validation (Ensure R_int < 0.05) N2->N3 N4 4. Data Collection (Mo Kα, λ = 0.71073 Å) N3->N4 N5 5. Data Reduction (Integration & Absorption Correction) N4->N5 N6 6. Structure Solution (SHELXT - Direct Methods) N5->N6

Fig 1: Self-validating crystallographic workflow from harvesting to structure solution.

Phase Problem Solution & Structural Refinement

Once the diffraction intensities are collected, the phase problem must be solved to generate the electron density map.

  • Structure Solution: Utilize dual-space direct methods (SHELXT). The heavy chlorine atoms act as strong scattering centers, allowing the algorithm to easily anchor the phase assignments and locate the remaining C, N, and O atoms.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment: The amide hydrogen (N-H) must be located from the difference Fourier map and refined freely to accurately determine hydrogen-bond geometries. Carbon-bound hydrogens are placed in geometrically idealized positions and constrained using a riding model.

Conformational Analysis & Supramolecular Architecture

Based on established crystallographic literature for related chloroacetanilides , the structural geometry of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide exhibits specific, predictable motifs.

Intramolecular Conformation

The amide linkage (-NH-CO-) is the conformational anchor of the molecule. The N-H and C=O bonds typically adopt an anti conformation relative to each other to minimize dipole repulsion[1][2]. Conversely, in the flexible side chain, the C-Cl bond and the carbonyl C=O bond generally adopt a syn conformation. The dihedral angle between the central amide plane and the 4-chloro-3-methoxyphenyl ring is expected to be twisted (approx. 15°–25°) to alleviate steric clashes between the carbonyl oxygen and the ortho-hydrogens of the aromatic ring.

Intermolecular Interactions (Crystal Packing)

The foundational studies of acetamide crystal structures demonstrate that hydrogen bonding dictates the solid-state architecture. For 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, the primary driving force for crystal packing is the intermolecular N-H···O hydrogen bond .

  • C(4) Graph-Set Motif: The amide N-H acts as the hydrogen bond donor, and the carbonyl oxygen of an adjacent molecule acts as the acceptor. This translates into infinite one-dimensional chains propagating along a specific crystallographic axis (typically the c-axis in monoclinic systems).

  • Halogen Bonding: The presence of two distinct chlorine environments (aliphatic and aromatic) facilitates secondary supramolecular stabilization via Cl···Cl halogen bonding or C-Cl···π interactions, bridging the 1D hydrogen-bonded chains into a robust 3D lattice.

Supramolecular M1 Molecule A (N-H Donor) M2 Molecule B (C=O Acceptor) M1->M2 N-H···O Bond C(4) Chain Motif M3 Molecule C (C-Cl Donor) M2->M3 Cl···Cl Interaction Halogen Bonding

Fig 2: Supramolecular logic: Primary N-H···O hydrogen bonding and secondary halogen interactions.

Quantitative Data Summaries

Table 1: Anticipated Crystallographic and Refinement Parameters

Parameter Value / Description
Chemical Formula C9H9Cl2NO2
Formula Weight 234.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21/c (Typical for class)
Absorption Correction Multi-scan (SADABS)

| Refinement Method | Full-matrix least-squares on F2 | | Goodness-of-fit on F2 | ~ 1.05 |

Table 2: Standardized Hydrogen-Bond Geometry for Chloroacetanilides

Interaction (D-H···A) d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) Angle (°)
N1-H1···O1^i^ 0.86(2) 2.05(2) 2.85(1) > 155
C-Cl···Cl-C^ii^ - - < 3.50 -

(Symmetry codes dictate the specific lattice translation for the adjacent molecule).

References

  • 2-Chloro-N-phenylacetamide. Gowda, B. T., & Kožíšek, J. (2008). Acta Crystallographica Section E.[Link]

  • The Crystal Structure of Rhombohedral Acetamide. Senti, F., & Harker, D. (1940). Journal of the American Chemical Society.[Link]

  • The crystal structure of orthorhombic acetamide. Hamilton, W. C. (1965). Acta Crystallographica.[Link]

  • N-Chloroacetanilide Compound Summary. National Center for Biotechnology Information. PubChem.[Link]

Sources

Preliminary In Vitro Screening of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: A Blueprint for Covalent Fragment Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Mechanistic Rationale

The resurgence of covalent drug discovery has fundamentally shifted how we approach "undruggable" targets. By leveraging the "electrophile-first" approach[1], researchers can screen libraries of reactive fragments to identify novel ligandable pockets across the proteome.

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) [2] serves as an archetypal covalent fragment. Structurally, it features an α -chloroacetamide warhead—a classic electrophile known for its tunable reactivity toward nucleophilic amino acids, predominantly cysteine[3]. Unlike hyper-reactive α -iodoacetamides that act as pan-assay interference compounds (PAINS), or highly stable acrylamides that require precise proximity to react, α -chloroacetamides often occupy a "Goldilocks" zone of intrinsic reactivity[4].

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating in vitro screening cascade for this compound. The goal is not merely to observe binding, but to establish a causal link between intrinsic reactivity, cellular tolerability, and specific proteomic target engagement.

G A 2-Chloro-N-(...) acetamide D SN2 Attack at alpha-Carbon A->D B Target Protein (Cys-SH) C Deprotonation (Cys-S⁻) B->C pH 7.4 C->D Nucleophile E Irreversible Covalent Adduct D->E Cl⁻ leaving group

Logical flow of cysteine-targeted covalent modification via SN2 substitution.

Phase 1: Intrinsic Reactivity Profiling

The Causality of the Assay: Before introducing a covalent fragment to a complex biological system, we must quantify its intrinsic electrophilicity. If the compound is too reactive, it will indiscriminately alkylate off-target proteins and deplete cellular glutathione (GSH), leading to idiosyncratic toxicity. If it is too inert, it will fail to engage the target. The GSH depletion assay provides a standardized half-life ( t1/2​ ) metric to benchmark this reactivity[5].

Protocol 1: Glutathione (GSH) Reactivity Assay (LC-MS/UV)

This protocol is adapted from established covalent fragment screening methodologies[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in anhydrous DMSO.

  • Reaction Mixture: In a glass vial, combine 1× PBS (pH 7.4) and Acetonitrile (ACN) in a 9:1 ratio. Degas by bubbling with argon for 10 minutes to prevent GSH oxidation.

  • Incubation: Add GSH to a final concentration of 1 mM. Add the fragment to a final concentration of 100 µM. (This 10:1 stoichiometric excess ensures pseudo-first-order kinetics).

  • Sampling: Incubate the mixture at 37 °C with continuous stirring. At intervals of 0, 1, 2, 4, 8, 12, and 24 hours, extract a 20 µL aliquot.

  • Quenching & Analysis: Quench the aliquot with 80 µL of cold water containing 0.1% Formic Acid. Inject immediately into a UHPLC-ESI-MS system.

  • Quantification: Monitor the disappearance of the parent compound peak (UV 254 nm or Extracted Ion Chromatogram) relative to an internal standard (e.g., ketoprofen).

Self-Validating Controls:

  • Negative Control: Incubate the fragment in buffer without GSH to rule out spontaneous aqueous hydrolysis.

  • Positive Control: Run parallel assays with an α -iodoacetamide (rapid depletion, t1/2​ < 10 min) and an acrylamide (slow depletion, t1/2​ > 24 h).

Phase 2: Target-Agnostic Phenotypic Triage

The Causality of the Assay: Covalent fragments must demonstrate a viable therapeutic window. A compound that causes widespread cytotoxicity at single-digit micromolar concentrations is likely acting as a non-specific alkylator rather than a targeted probe. We utilize an ATP-dependent luminescence assay to ensure the compound does not broadly disrupt cellular metabolism.

Protocol 2: CellTiter-Glo® Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a white-walled 384-well plate at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the fragment starting at 100 µM. Add 5 µL of the diluted compound to the wells (final DMSO concentration 0.5%).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader.

Self-Validating Controls:

  • Vehicle Control: 0.5% DMSO (defines 100% viability).

  • Positive Control: 1 µM Staurosporine (defines 0% viability/maximum cell death).

Phase 3: Target Engagement via Chemoproteomics

The Causality of the Assay: Once we establish that 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide has appropriate intrinsic reactivity and cellular tolerability, we must identify its specific proteomic targets. We utilize Competitive Activity-Based Protein Profiling (ABPP)[6][7]. By pre-incubating the proteome with our fragment, we allow it to covalently modify its preferred cysteines. We then introduce a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. Cysteines that were engaged by our fragment will be "blocked" and cannot react with the IA-alkyne probe, resulting in a loss of signal during downstream LC-MS/MS analysis.

ABPP Step1 Cell Lysate (Native Cysteines) Step2 Incubate with Chloroacetamide Fragment Step1->Step2 Step3 Label with IA-Alkyne Probe Step2->Step3 Step4 CuAAC Click Chemistry (Biotin-Azide) Step3->Step4 Step5 Streptavidin Enrichment & Trypsin Digest Step4->Step5 Step6 LC-MS/MS Analysis (Identify Blocked Sites) Step5->Step6

Competitive Activity-Based Protein Profiling (ABPP) workflow for target engagement.

Protocol 3: Competitive ABPP (isoTOP-ABPP)

Step-by-Step Methodology:

  • Proteome Preparation: Lyse HEK293T cells in PBS using probe sonication. Centrifuge at 100,000 × g for 45 minutes to separate soluble and membrane proteomes. Adjust protein concentration to 2 mg/mL.

  • Fragment Incubation: Treat 500 µL of the proteome with 50 µM of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (or DMSO vehicle) for 1 hour at 37 °C.

  • Probe Labeling: Add 100 µM of IA-alkyne probe to both the fragment-treated and DMSO-treated samples. Incubate for 1 hour at room temperature.

  • Click Chemistry: Append a biotin-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digest.

  • LC-MS/MS: Elute the resulting peptides and analyze via high-resolution tandem mass spectrometry. Calculate the ratio of MS1 ion intensities (Fragment-treated / DMSO-treated). A ratio < 0.2 indicates >80% target engagement at a specific cysteine site.

Self-Validating Controls:

  • Non-Electrophilic Control: Synthesize and test the exact same compound lacking the α -chloro group (e.g., replacing the chlorine with a hydrogen to form a simple acetamide). This proves that the observed target engagement is strictly dependent on covalent bond formation, not just reversible affinity[7].

Quantitative Data Summary

The following table synthesizes the expected physicochemical and biological profiling data for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide against standard reference warheads.

Compound / Test ArticleWarhead TypeGSH t1/2​ (pH 7.4)HEK293T IC₅₀ (48h)Proteome Reactivity (ABPP Hit Count)
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide α -Chloroacetamide~11.0 h> 50 µMModerate (Selective Cys engagement)
Reference: Acrylamide Analog Acrylamide> 24.0 h> 100 µMLow (Requires high proximity)
Reference: Iodoacetamide α -Iodoacetamide< 0.2 h< 1.0 µMHigh (Pan-reactive, toxic)
Control: Acetamide Analog None (Non-covalent)Stable> 100 µMZero (No covalent engagement)

Table 1: Comparative profiling of covalent warhead reactivity and cellular tolerability.

Conclusion

The rigorous evaluation of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide requires a multi-tiered approach. By moving sequentially from abiotic kinetic assays (GSH reactivity) to phenotypic triage (viability), and finally to high-resolution chemoproteomics (ABPP), researchers can confidently separate promiscuous alkylators from valuable, target-directed covalent probes. This self-validating framework ensures that any observed biological phenotype is causally linked to specific, quantifiable target engagement.

References

  • Hit2Lead | 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide | CAS# 875656-37-4.
  • Recent Advances in Covalent Drug Discovery. MDPI.
  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1.
  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Taylor & Francis.
  • Group Competition Strategy for Covalent Ligand Discovery.
  • Proteome-wide covalent ligand discovery in native biological systems.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.

Sources

Pharmacokinetic profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: A Technical Guide for Covalent Probe Development

Executive Summary

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a bifunctional screening molecule frequently utilized in the early-stage development of Targeted Covalent Inhibitors (TCIs). It features an electrophilic α-chloroacetamide warhead designed to covalently bind nucleophilic residues (e.g., cysteine) and a substituted aniline core for non-covalent target recognition.

As a Senior Application Scientist, I frequently encounter a critical pitfall in TCI development: applying traditional, reversible-drug pharmacokinetic (PK) models to reactive electrophiles. This whitepaper outlines a specialized, self-validating PK profiling framework for this compound, focusing on its unique metabolic liabilities: rapid glutathione (GSH) conjugation and cytochrome P450 (CYP)-mediated O-demethylation.

Structural Rationale & Predicted ADME Liabilities

To design a robust PK study, we must first deconstruct the molecule's structural causality:

  • The α-Chloroacetamide Warhead (Electrophilic Liability): Covalent ligands rely on intrinsically reactive groups to form irreversible bonds with specific target proteins[1]. Chloroacetamides are highly effective warheads, successfully deployed in inhibitors targeting SARS-CoV-2 Mpro[2] and Glutathione Peroxidase 4 (GPX4)[3]. However, this reactivity presents a massive PK liability. The warhead is highly susceptible to non-oxidative, extrahepatic metabolism via rapid conjugation with intracellular glutathione (GSH)[4]. If intrinsic reactivity is too high, the drug will be cleared by systemic GSH before reaching its target.

  • The 3-Methoxy-4-chlorophenyl Moiety (Oxidative Liability): The methoxy group on the aniline ring is highly susceptible to oxidative metabolism. Cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, are the primary catalysts for the O-demethylation of methoxyphenyl moieties, converting them into more polar, easily excreted phenolic metabolites[5][6].

Pathways Parent 2-Chloro-N-(4-chloro- 3-methoxyphenyl)acetamide (Parent Drug) GSH GSH-Conjugate (Loss of Warhead) Parent->GSH Glutathione S-Transferase (Extrahepatic Clearance) ODemethyl O-Demethylated Metabolite (Phenol Derivative) Parent->ODemethyl CYP450 Oxidation (CYP2C19, CYP2D6)

Figure 1: Primary metabolic degradation pathways of the chloroacetamide probe.

In Vitro Pharmacokinetic Workflows

To accurately profile this compound, we must isolate its oxidative clearance from its direct thiol reactivity. The following protocols are designed as self-validating systems.

Protocol A: Glutathione (GSH) Trapping & Reactivity Phenotyping

Causality: We use 5 mM GSH because it mimics physiological intracellular concentrations[4]. This assay determines the chemical half-life ( t1/2​ ) of the warhead, differentiating between target-specific binding and promiscuous electrophilic degradation.

  • Preparation: Prepare a 10 mM stock of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in DMSO.

  • Incubation: Dilute the compound to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced GSH. Incubate at 37°C in a shaking water bath.

  • Sampling: At t= 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The cold organic solvent precipitates proteins and halts chemical reactivity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring both the depletion of the parent mass (m/z 234) and the appearance of the GSH-adduct (+307 Da).

Protocol B: Microsomal Stability (CYP-Mediated Clearance)

Causality: To evaluate hepatic clearance driven by O-demethylation, we must use Human Liver Microsomes (HLM).

  • Reaction Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 1 µM of the test compound in 100 mM Phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM).

  • Time-Course: Sample 50 µL at t= 0, 5, 15, 30, and 45 minutes.

  • Termination: Quench with 150 µL of cold ACN with internal standard.

  • Validation: Run a parallel control without NADPH to confirm that any observed depletion is strictly CYP-mediated and not due to residual microsomal thiols.

In Vivo Pharmacokinetic Profiling & Bioanalysis

When translating to in vivo rodent models (e.g., Sprague-Dawley rats), the bioanalytical methodology is the most common point of failure for chloroacetamides.

The Ex Vivo Artifact: If blood is collected and left untreated, the chloroacetamide warhead will continue to react with plasma proteins and free thiols in the collection tube. This ex vivo degradation artificially inflates the calculated in vivo clearance ( CL ). The Solution: Blood must be collected into tubes pre-treated with an acidification agent (e.g., formic acid) or a thiol scavenger (e.g., N-ethylmaleimide) to instantly deactivate the warhead upon collection.

Workflow Step1 1. Plasma Collection (Sprague-Dawley Rats) Step2 2. Immediate Stabilization (Add N-ethylmaleimide / Formic Acid) Step1->Step2 Prevent ex vivo binding Step3 3. Protein Precipitation (Cold ACN + Internal Standard) Step2->Step3 Extract parent drug Step4 4. LC-MS/MS Quantification (MRM Transitions) Step3->Step4 Calculate PK parameters

Figure 2: Bioanalytical stabilization workflow for reactive chloroacetamide probes.

Quantitative Data Presentation

Based on the structural liabilities of the α-chloroacetamide and the methoxyphenyl groups, the following table summarizes the expected quantitative PK profile for this class of screening compound in a rodent model.

Pharmacokinetic ParameterExpected Range (Rodent)Mechanistic Rationale
In vitro t1/2​ (GSH Assay) 15 – 30 minutesRapid nucleophilic attack on the α-carbon of the chloroacetamide.
In vitro CLint​ (HLM) > 50 µL/min/mgHigh vulnerability to CYP2C19/CYP2D6 O-demethylation.
In vivo Clearance ( CL ) 40 – 60 mL/min/kgHigh clearance driven by combined hepatic (CYP) and extrahepatic (GSH) pathways.
Volume of Distribution ( Vss​ ) 1.5 – 3.0 L/kgModerate to high tissue distribution due to lipophilicity (LogP ~2.53).
Oral Bioavailability ( F% ) < 15%High first-pass metabolism and rapid gut-thiol conjugation limit systemic exposure.

Conclusion & Optimization Strategy

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is an excellent starting point for TCI discovery, but its raw pharmacokinetic profile is typically characterized by high clearance and low bioavailability. Future optimization should focus on "tuning" the warhead—replacing the highly reactive chloroacetamide with a less reactive, reversible covalent moiety (e.g., an acrylamide or a masked electrophile[3])—and substituting the methoxy group with a bioisostere (e.g., trifluoromethoxy) to block CYP-mediated O-demethylation.

References

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine... Taylor & Francis. Available at:[Link][5]

  • Human cytochrome P450-catalyzed conversion of the proestrogenic pesticide methoxychlor into an estrogen. Role of CYP2C19 and CYP1A2 in O-demethylation. PubMed (NIH). Available at:[Link][6]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry (ACS). Available at:[Link][1]

  • Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development. DigitalCommons@TMC. Available at:[Link][4]

  • Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. PMC - NIH. Available at:[Link][3]

Sources

Molecular weight and exact mass of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: Molecular Weight, Exact Mass, and HRMS Methodologies

Executive Summary

As drug discovery pipelines increasingly rely on halogenated building blocks to modulate lipophilicity and target binding affinity, the precise analytical characterization of these intermediates becomes paramount. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4)[1] is a critical di-chlorinated intermediate utilized in complex organic synthesis[2]. In this technical guide, we will deconstruct the physicochemical properties of this compound, specifically distinguishing between its average molecular weight and monoisotopic exact mass. Furthermore, we will outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to unambiguously confirm its identity through its unique isotopic signature.

Structural Elucidation & Physicochemical Data

The molecule consists of an acetamide core substituted with a chlorine atom at the alpha position, and a 4-chloro-3-methoxyphenyl group attached to the nitrogen. The presence of two distinct chlorine atoms—one aliphatic and one aromatic—imparts specific reactivity and analytical characteristics.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Relevance
Chemical Formula C9H9Cl2NO2[3]Defines elemental composition and isotopic distribution.
CAS Number 875656-37-4[1]Unique registry identifier for procurement and safety tracking.
Average Molecular Weight 234.076 g/mol [4]Used for stoichiometric calculations, yield determination, and molarity in assays.
Monoisotopic Exact Mass 233.00103 Da[3]Target value for HRMS identification (Orbitrap/TOF).
XLogP3 ~2.53[2]Indicates moderate lipophilicity, guiding reverse-phase LC mobile phase gradients.

The Causality of Mass: Molecular Weight vs. Exact Mass

In the analytical laboratory, confusing molecular weight with exact mass is a common pitfall that leads to failed mass spectrometry validations.

  • Molecular Weight (234.076 g/mol ) : This is the weighted average mass of the molecule based on the natural abundance of all isotopes of its constituent elements (e.g., Carbon is a mix of 12C and 13C; Chlorine is a mix of 35Cl and 37Cl)[5]. You use this value when weighing the compound on an analytical balance to prepare a 10 mM stock solution.

  • Exact Mass (233.00103 Da) : This is the mass of the molecule calculated using only the most abundant, stable isotope of each element (12C, 1H, 35Cl, 14N, 16O)[3]. High-resolution mass spectrometers separate ions based on their exact mass-to-charge ratio (m/z). Because the instrument resolves individual isotopes, searching for the average mass (234.076) in an HRMS spectra will yield no results.

Experimental Protocol: LC-HRMS Workflow for Exact Mass Validation

To ensure absolute confidence in the structural integrity of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we employ a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. This protocol is designed as a self-validating system : it not only checks the exact mass but uses the di-chloro isotopic pattern as an internal confirmation of the formula.

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of this moderately lipophilic compound (LogP 2.53)[2]. Dilution prevents detector saturation and minimizes ion suppression in the ESI source.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The C18 stationary phase provides retention based on the compound's aromatic and aliphatic hydrophobicity. Formic acid is critical; it acts as a proton donor to facilitate the formation of the [M+H]+ ion in positive electrospray ionization (ESI+), while also masking residual silanols on the column to prevent peak tailing.

  • Ionization & Mass Analysis (ESI-HRMS):

    • Action: Operate the Orbitrap or Q-TOF in ESI+ mode. Introduce a lock mass (e.g., Leucine Enkephalin, m/z 556.2766) via a secondary reference spray.

    • Causality: The lock mass provides real-time, continuous calibration, ensuring mass accuracy remains below 2 parts-per-million (ppm). This is non-negotiable for exact mass validation.

  • Data Processing & Isotopic Validation:

    • Action: Extract the ion chromatogram for the theoretical [M+H]+ monoisotopic mass.

    • Calculation: Exact Mass (233.00103) + Proton (1.00728) = m/z 234.0083 .

    • Self-Validation: Confirm the di-chloro isotopic signature. Chlorine naturally occurs as 35Cl (75%) and 37Cl (25%). A molecule with two chlorine atoms will exhibit a distinct M : M+2 : M+4 peak intensity ratio of approximately 9 : 6 : 1 . If this ratio is absent, the structural assignment is invalid.

Workflow Visualization

The following diagram illustrates the logical flow of the HRMS detection and the self-validating isotopic signature required to confirm the presence of the two chlorine atoms.

Isotope_Workflow cluster_0 High-Resolution Mass Analysis (Orbitrap/TOF) A Ionization (ESI+) Protonation to [M+H]+ B Monoisotopic Peak (M) m/z 234.0083 (100%) A->B C M+2 Peak (37Cl x1) m/z 236.0053 (~65%) A->C D M+4 Peak (37Cl x2) m/z 238.0024 (~11%) A->D E Data Validation Confirm 9:6:1 Di-chloro Signature B->E C->E D->E

Fig 1. HRMS workflow and di-chloro isotopic signature validation for the [M+H]+ ion.

Conclusion

The rigorous characterization of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide requires a clear understanding of the dichotomy between its average molecular weight (234.076 g/mol ) and its exact mass (233.00103 Da). By employing a carefully designed LC-HRMS protocol that leverages formic acid for optimal ionization and lock-mass calibration for sub-ppm accuracy, analysts can utilize the molecule's intrinsic 9:6:1 di-chloro isotopic pattern as a self-validating proof of identity.

References

  • Title: Diloxanide | C9H9Cl2NO2 | CID 11367 (Exact Mass Reference) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1]. Structurally, it features an electrophilic α -chloroacetamide moiety and an electron-rich substituted aromatic ring. This structural motif is widely deployed as a precursor for synthesizing complex heterocyclic libraries, or as an active pharmacophore in covalent inhibitor design, where the chloroacetamide group acts as a mild electrophile capable of targeting nucleophilic cysteine residues in target proteins[2].

Reaction Causality

The synthesis relies on a classical nucleophilic acyl substitution pathway. The primary amine of 4-chloro-3-methoxyaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

  • Why Chloroacetyl Chloride? The acid chloride is significantly more reactive than the corresponding carboxylic acid, eliminating the need for expensive peptide coupling reagents (e.g., HATU, EDC).

  • Why Triethylamine (TEA)? The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction at ~50% conversion. TEA acts as an acid scavenger, driving the reaction to completion.

  • Why Dichloromethane (DCM)? DCM provides excellent solubility for both the starting materials and the product while remaining inert to the highly reactive acid chloride.

Experimental Workflow & Process Visualization

The following diagram outlines the critical path for the synthesis, highlighting the logical progression from reaction setup to final purification.

G start Prepare Reagents 4-chloro-3-methoxyaniline + DCM + TEA cool Thermal Control Cool to 0 °C (Ice Bath) start->cool add Electrophile Addition Dropwise Chloroacetyl Chloride cool->add Prevent Di-acylation react Acylation Reaction Stir at RT (2-4 hours) add->react Nucleophilic Attack quench Aqueous Workup Wash: NH4Cl, NaHCO3, Brine react->quench TLC Conversion Check dry Desiccation Dry over Na2SO4 & Filter quench->dry Phase Separation purify Isolation Flash Chromatography dry->purify Solvent Removal product Target Compound 2-Chloro-N-(4-chloro- 3-methoxyphenyl)acetamide purify->product >95% Purity Achieved

Figure 1: Step-by-step workflow for the synthesis and isolation of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Materials and Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Chloro-3-methoxyaniline Nucleophile157.601.00 eq1.58 g (10.0 mmol)
Chloroacetyl chloride Electrophile112.941.10 eq1.24 g (11.0 mmol)
Triethylamine (TEA) Base / Scavenger101.191.50 eq1.52 g (15.0 mmol)
Dichloromethane (DCM) Solvent84.93N/A50.0 mL (0.2 M)

Step-by-Step Synthesis Protocol

Safety Precaution: Chloroacetyl chloride is highly corrosive and a lachrymator. All operations must be conducted in a properly functioning fume hood using appropriate PPE (lab coat, safety goggles, nitrile gloves).

Phase 1: Reaction Setup
  • Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methoxyaniline (1.58 g, 10.0 mmol).

  • Solvent & Base Addition: Dissolve the amine in anhydrous DCM (40 mL). Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with dry Nitrogen ( N2​ ) or Argon for 5 minutes to prevent hydrolysis of the acid chloride.

Phase 2: Controlled Addition
  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: The reaction is highly exothermic. Low temperatures prevent the formation of di-acylated side products and minimize solvent boil-off.[3]

  • Electrophile Introduction: Dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Draw this solution into a glass syringe.

  • Dropwise Addition: Add the chloroacetyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Observation: A white precipitate (Triethylamine hydrochloride, TEA·HCl) will begin to form immediately.

Phase 3: Reaction Monitoring & Workup
  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate solvent system. UV visualization (254 nm) should show the disappearance of the starting aniline and the emergence of a new, higher Rf​ spot corresponding to the product.

  • Quenching: Once complete, quench the reaction by adding 30 mL of saturated aqueous ammonium chloride ( NH4​Cl ). Transfer the biphasic mixture to a separatory funnel.

  • Washing Sequence:

    • Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate ( NaHCO3​ , 30 mL) to remove any residual acid.

    • Wash with brine (30 mL) to remove bulk water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension to remove the drying agent.

Phase 4: Isolation & Purification
  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Purify the crude material via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) or via recrystallization from hot ethanol/water to obtain the pure 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and purity of the synthesized compound, the following analytical benchmarks must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular formula is C9​H9​Cl2​NO2​ with a molecular weight of 234.08 g/mol [1]. LC-MS analysis in positive electrospray ionization (ESI+) mode should yield a primary molecular ion peak [M+H]+ at m/z 234.0 . An isotopic pattern characteristic of two chlorine atoms (M : M+2 : M+4 in a 9:6:1 ratio) must be clearly visible.

  • Proton NMR ( 1H NMR, CDCl3​ , 400 MHz):

    • δ ~8.2 ppm (br s, 1H, NH amide)

    • δ ~7.4 - 6.9 ppm (m, 3H, Aromatic protons)

    • δ ~4.2 ppm (s, 2H, -CO-CH 2​ -Cl)

    • δ ~3.9 ppm (s, 3H, -OCH 3​ )

References

  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives - International Journal of Pharmaceutical Sciences and Research.[Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - IUCrData.[Link]

Sources

Application Notes and Protocols: Leveraging 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Chloroacetamide Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, the α-chloroacetamide functional group has emerged as a particularly valuable electrophilic "warhead" and a key building block in the synthesis of targeted covalent inhibitors and other complex molecular architectures. Its reactivity towards nucleophilic residues, such as cysteine, within protein active sites allows for the formation of stable covalent bonds, leading to potent and durable pharmacological effects.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) as a precursor in the synthesis of kinase inhibitors. The chloro and methoxy substitutions on the phenyl ring offer opportunities for modulating the electronic and steric properties of the final compound, which can significantly influence its binding affinity, selectivity, and pharmacokinetic profile.

We will explore the synthesis of this key precursor and its subsequent application in a representative synthesis of a potent kinase inhibitor, drawing parallels to the established synthesis of the FDA-approved drug, Dasatinib. This guide will provide not only step-by-step protocols but also the underlying chemical principles and biological rationale, empowering researchers to adapt and innovate upon these methods in their own drug discovery endeavors.

Part 1: Synthesis of the Precursor: 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

The synthesis of the title precursor is a straightforward yet critical first step. It involves the acylation of 4-chloro-3-methoxyaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Materials:

  • 4-chloro-3-methoxyaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-chloro-3-methoxyaniline (1 equivalent) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 equivalents) and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is crucial to avoid unwanted side reactions with the electrophilic chloroacetyl chloride.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is aprotic and effectively dissolves the reactants.

Part 2: Application in the Synthesis of a Dasatinib-Analogue Kinase Inhibitor

To illustrate the utility of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we will outline a synthetic route to a hypothetical, yet highly plausible, Dasatinib-analogue. Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1][2] A key step in many reported syntheses of Dasatinib and its analogues involves the coupling of a chloroacetamide derivative with an aminothiazole core.[3]

Synthetic Workflow Overview

The overall strategy involves the synthesis of a 2-aminothiazole derivative followed by its coupling with our precursor, 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Aminothiazole Core cluster_2 Coupling and Final Product Formation 4-chloro-3-methoxyaniline 4-chloro-3-methoxyaniline 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide 4-chloro-3-methoxyaniline->2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Chloroacetyl chloride, Et3N, DCM Dasatinib-Analogue Dasatinib-Analogue 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide->Dasatinib-Analogue 2-Aminothiazole Derivative, Base, Solvent Substituted\nThiourea Substituted Thiourea 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative Substituted\nThiourea->2-Aminothiazole\nDerivative α-haloketone 2-Aminothiazole\nDerivative->Dasatinib-Analogue

Caption: Synthetic workflow for a Dasatinib-analogue.

Experimental Protocol: Synthesis of a Dasatinib-Analogue

Step 1: Synthesis of a Representative 2-Aminothiazole Derivative

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[4]

Materials:

  • A suitable α-haloketone (e.g., ethyl 2-chloroacetoacetate)

  • Thiourea

  • Ethanol or other suitable protic solvent

  • Sodium acetate or other mild base

Procedure:

  • Dissolve the α-haloketone (1 equivalent) and thiourea (1 equivalent) in ethanol.

  • Add sodium acetate (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-aminothiazole derivative.

Step 2: Coupling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide with the 2-Aminothiazole Derivative

This step forms the crucial amide bond of the final kinase inhibitor.

Materials:

  • 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (from Part 1)

  • 2-Aminothiazole derivative (from Step 1)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a solution of the 2-aminothiazole derivative (1 equivalent) in DMF, add the base (e.g., potassium carbonate, 1.5 equivalents) and stir for 15 minutes at room temperature.

  • Add a solution of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (1.1 equivalents) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final Dasatinib-analogue.

Quantitative Data Summary (Representative)

StepReactantsSolventBaseTemp (°C)Time (h)Yield (%)
Precursor Synthesis 4-chloro-3-methoxyaniline, Chloroacetyl chlorideDCMTriethylamine0 - RT2-485-95
Aminothiazole Synthesis Ethyl 2-chloroacetoacetate, ThioureaEthanolSodium acetateReflux4-670-85
Coupling Reaction 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, 2-Aminothiazole derivativeDMFPotassium carbonate60-806-1260-75

Part 3: Biological Rationale and Signaling Pathways

The synthesized Dasatinib-analogue is designed to target key kinases implicated in cancer cell proliferation and survival. The primary targets of Dasatinib are the BCR-ABL fusion protein and Src family kinases.[2][5]

BCR-ABL Signaling Pathway:

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6][7] It activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[8][9]

G cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K Dasatinib-Analogue Dasatinib-Analogue Dasatinib-Analogue->BCR-ABL Inhibition RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the BCR-ABL signaling pathway.

Src Family Kinases Signaling Pathway:

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, motility, and adhesion.[10] Their overexpression or constitutive activation is frequently observed in various cancers. They are involved in multiple signaling pathways, including those initiated by growth factor receptors.[11][12]

G cluster_downstream Downstream Signaling Growth Factor Receptor Growth Factor Receptor Src Family Kinases Src Family Kinases Growth Factor Receptor->Src Family Kinases FAK FAK Src Family Kinases->FAK PI3K/AKT PI3K/AKT Src Family Kinases->PI3K/AKT RAS/MAPK RAS/MAPK Src Family Kinases->RAS/MAPK Dasatinib-Analogue Dasatinib-Analogue Dasatinib-Analogue->Src Family Kinases Inhibition Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Cell Survival Cell Survival PI3K/AKT->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK->Cell Proliferation

Caption: Inhibition of Src family kinases signaling.

By inhibiting these critical signaling nodes, the synthesized Dasatinib-analogue can effectively suppress the growth and survival of cancer cells, providing a strong rationale for its development as a therapeutic agent.

Conclusion

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a valuable and versatile precursor for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols and rationale presented in this application note demonstrate a clear and adaptable pathway for its use in drug discovery programs. By understanding the underlying chemistry and the biological context of the molecular targets, researchers can leverage this precursor to develop novel and potent therapeutic candidates.

References

  • Dasatinib (Sprycel). European Medicines Agency. Available from: [Link]

  • O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? [Link]

  • Song, Y., et al. (2011). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 11, 33. [Link]

  • Lowell, C. A., & Mayadas, T. N. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Advances in Experimental Medicine and Biology, 762, 143-162. [Link]

  • Wikipedia. Dasatinib. [Link]

  • Gambacorti-Passerini, C., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-938. [Link]

  • Deininger, M. W., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. [Link]

  • Rosti, V., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-938. [Link]

  • Kharas, M. G., et al. (2011). Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor. Blood, 118(15), 4233-4244. [Link]

  • Wikipedia. Src family kinase. [Link]

  • Taylor & Francis. Src family kinase – Knowledge and References. [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [Link]

  • Appchem. 2-CHLORO-N-(4-CHLORO-3-METHOXYPHENYL)ACETAMIDE. [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 598–603. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • Justia Patents. synthesis process of dasatinib and intermediate thereof. [Link]

  • Google Patents.

Sources

Application Note: In Vivo Dosing and Chemoproteomic Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a prototypical electrophilic building block widely utilized in Fragment-Based Drug Discovery (FBDD) and the development of Targeted Covalent Inhibitors (TCIs). Featuring an α -chloroacetamide warhead, this molecule acts as an irreversible covalent modifier. It undergoes nucleophilic substitution ( SN​2 ) with reactive thiols (e.g., cysteine residues in kinases or proteases) or selenols (e.g., selenocysteine in Glutathione Peroxidase 4, GPX4)[1].

Transitioning covalent fragments from in vitro screening to in vivo models presents significant challenges. Chloroacetamides often suffer from poor aqueous solubility, rapid plasma clearance via amidases, and dose-limiting hepatotoxicity driven by off-target glutathione (GSH) depletion[2][3]. This application note provides a comprehensive, self-validating framework for formulating, dosing, and evaluating the pharmacodynamics of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in murine models.

Mechanism Compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Target Target Protein (Cys/Sec Residues) Compound->Target Specific Binding OffTarget Glutathione (GSH) Conjugation Compound->OffTarget Off-target Reactivity Adduct Covalent Adduct (Pharmacodynamics) Target->Adduct Depletion GSH Depletion (Hepatotoxicity) OffTarget->Depletion

Fig 1: Divergent pathways of target engagement versus off-target GSH depletion.

Formulation and Stability Considerations

Because the α -chloroacetamide moiety is susceptible to hydrolysis in basic conditions and the aromatic core is highly lipophilic (LogP ~2.8), aqueous formulation requires a co-solvent system.

Protocol 1: Preparation of In Vivo Dosing Solution (10 mg/kg)
  • Mechanistic Rationale : We utilize a PEG400/Tween-80 micellar system. PEG400 acts as a solvent for the hydrophobic core, while Tween-80 prevents precipitation upon dilution in the bloodstream. The final pH is buffered to 6.0 to prevent base-catalyzed hydrolysis of the chloroacetamide warhead.

  • Step-by-Step Methodology :

    • Solubilization : Weigh 5.0 mg of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide and dissolve in 0.5 mL of 100% DMSO. Vortex until completely clear.

    • Surfactant Addition : Add 4.0 mL of PEG400 and 0.5 mL of Tween-80. Sonicate the mixture for 5 minutes at room temperature.

    • Aqueous Dilution : Slowly add 5.0 mL of sterile saline (0.9% NaCl, adjusted to pH 6.0) dropwise while continuously vortexing to prevent localized precipitation.

    • Self-Validation (Quality Control) : Analyze the solution via Dynamic Light Scattering (DLS) or visual inspection against a dark background. The solution must remain optically clear for at least 4 hours. If turbidity occurs, the compound has crashed out, and the formulation must be discarded.

In Vivo Administration Protocols

Oral administration of highly reactive chloroacetamides typically results in near-zero bioavailability due to rapid neutralization in the GI tract and massive first-pass hepatic GSH conjugation[3]. Intraperitoneal (IP) dosing is the preferred route for maintaining systemic exposure of the intact electrophile.

Protocol 2: Intraperitoneal (IP) Dosing in Mice
  • Mechanistic Rationale : IP administration bypasses the immediate acidic degradation of the stomach and allows for rapid absorption into the systemic circulation, maximizing the Cmax​ required to drive covalent bond formation.

  • Step-by-Step Methodology :

    • Subject Preparation : Utilize 8–10 week old C57BL/6 mice. Fast the animals for 4 hours prior to dosing to normalize hepatic metabolism.

    • Administration : Administer the formulated solution (from Protocol 1) via IP injection at a dose volume of 10 mL/kg (equivalent to 10 mg/kg of the compound).

    • Sampling : Collect blood via tail vein nick at 0.25, 0.5, 1, 2, and 4 hours post-dose into K2-EDTA tubes containing 1 mM of a generic thiol-blocking agent (e.g., N-ethylmaleimide) to prevent ex vivo degradation of the compound.

    • Self-Validation : Run a vehicle-only control group to ensure that the PEG400/Tween-80 formulation does not independently induce behavioral toxicity or baseline shifts in subsequent assays.

Pharmacodynamic Profiling: Competitive ABPP

Because 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide lacks an alkyne or fluorophore handle, direct visualization of target engagement is impossible. Instead, we utilize Competitive Activity-Based Protein Profiling (ABPP) [4][5].

Workflow N1 Formulation (PEG400/Tween-80) N2 In Vivo Dosing (IP Administration) N1->N2 N3 Tissue Harvest (Target Organs) N2->N3 N4 Proteome Extraction & Probe Labeling N3->N4 N5 Competitive ABPP (LC-MS/MS Analysis) N4->N5

Fig 2: In vivo workflow from formulation to competitive ABPP analysis.

Protocol 3: Tissue Harvest and LC-MS/MS Workflow
  • Mechanistic Rationale : The compound irreversibly occupies reactive cysteines in vivo. When tissue lysates are subsequently treated ex vivo with a broad-spectrum reactive probe (e.g., iodoacetamide-desthiobiotin), the previously occupied sites cannot be labeled. Target engagement is quantified as the loss of MS signal compared to vehicle-treated controls[4].

  • Step-by-Step Methodology :

    • Harvest : Euthanize mice 2 hours post-dose. Rapidly excise the target organ (e.g., tumor or liver), snap-freeze in liquid nitrogen, and store at -80°C.

    • Lysis : Homogenize tissue in cold PBS containing 0.1% NP-40 and protease inhibitors (thiol-free). Centrifuge at 100,000 x g for 45 min to isolate the soluble proteome.

    • Probe Labeling : Normalize protein concentration to 2 mg/mL. Add 100 µM Iodoacetamide-desthiobiotin (IA-DTB) and incubate for 1 hour at room temperature.

    • Enrichment : Precipitate proteins, resuspend, and enrich labeled peptides using streptavidin-agarose beads.

    • LC-MS/MS Analysis : Perform on-bead trypsin digestion and analyze via data-independent acquisition (DIA) mass spectrometry[5].

    • Self-Validation : A successful experiment will show >90% labeling of highly reactive sentinel cysteines (e.g., GAPDH Cys152) in the vehicle control, with specific dose-dependent signal reduction in the treated group.

Safety Profiling: Glutathione Depletion Assay

The primary dose-limiting toxicity of α -chloroacetamides is hepatotoxicity secondary to the depletion of the intracellular antioxidant glutathione (GSH)[2].

Protocol 4: Hepatic GSH Quantification
  • Mechanistic Rationale : The electrophile reacts with GSH via glutathione S-transferases (GSTs). Severe depletion (<30% of baseline) triggers oxidative stress and ferroptosis/apoptosis. Monitoring this ensures the dosing window separates target engagement from systemic toxicity.

  • Step-by-Step Methodology :

    • Extraction : Homogenize 50 mg of liver tissue in 500 µL of cold 5% Sulfosalicylic Acid (SSA). The SSA precipitates proteins while keeping GSH stable in the supernatant.

    • Centrifugation : Spin at 10,000 x g for 10 minutes at 4°C.

    • DTNB Assay : Transfer 10 µL of the supernatant to a 96-well plate. Add 150 µL of assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA) and 50 µL of DTNB (Ellman’s reagent, 1.5 mg/mL).

    • Quantification : Incubate for 5 minutes in the dark. Measure absorbance at 412 nm using a microplate reader.

    • Self-Validation : Compare against a standard curve of reduced GSH (0.1 to 10 mM). Vehicle control livers should yield approximately 5–7 µmol GSH/g tissue.

Quantitative Data Summaries

Table 1: Recommended Formulation Vehicles for Chloroacetamide Fragments

Vehicle CompositionSolubilityPlasma StabilityIn Vivo Tolerability
10% DMSO / 90% Corn OilLowModerateHigh (IP)
5% DMSO / 40% PEG400 / 5% Tween-80 / 50% SalineHighLow (Esterase cleavage)Moderate (IV/IP)
10% DMA / 10% Solutol HS15 / 80% SalineHighModerateHigh (IV)

Table 2: Expected Pharmacokinetic Parameters (Mouse, 10 mg/kg IP)

ParameterValue RangeMechanistic Driver
Cmax 1.5 - 3.0 µMRapid absorption from peritoneal cavity
Tmax 0.5 - 1.0 hHigh lipophilicity (LogP ~2.8)
T1/2 1.2 - 2.5 hRapid GSH conjugation & amidase clearance[3]
Clearance (Cl) HighHepatic first-pass metabolism

References

  • Source: Universidad de Alcalá (uah.es)
  • Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach Source: Drug Target Review URL
  • Fragment-based covalent ligand discovery Source: PMC - NIH URL
  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors Source: bioRxiv URL

Sources

Application Note: Preparation and Handling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a prototypical α -chloroacetamide building block widely utilized in[1]. As a targeted chemical probe, it acts as a mild electrophile designed to selectively interrogate nucleophilic cysteine residues on target proteins. The reaction proceeds via an SN​2 alkylation mechanism, where the displacement of the chloride leaving group results in the formation of an irreversible covalent protein-fragment adduct[2].

Causality in Solvent Selection and Handling: Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening libraries due to its amphiphilic nature and broad solubilizing power[3]. However, α -chloroacetamides are inherently susceptible to hydrolysis. If the DMSO stock absorbs atmospheric moisture, the water molecules act as competing nucleophiles. This unintended side reaction converts the active α -chloroacetamide into an inactive hydroxyacetamide byproduct[4]. Furthermore, prolonged storage at room temperature or repeated freeze-thaw cycles dramatically accelerates this degradation[5]. Therefore, maintaining strict anhydrous conditions during dissolution, aliquoting, and storage is not merely a best practice—it is a mechanistic requirement to prevent false negatives in downstream biochemical and cellular assays.

Physical and Chemical Properties

To ensure accurate molarity calculations and proper handling, the quantitative properties of the compound are summarized below.

PropertyValue
Chemical Name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
CAS Number 875656-37-4
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
LogP 2.53
Physical Form Solid (White to Off-White)
Recommended Stock Concentration 10 mM to 50 mM (in Anhydrous DMSO)

Experimental Methodology: DMSO Stock Preparation

This protocol is designed as a self-validating system . By utilizing single-use aliquots and inert gas blanketing, the primary stock is never subjected to freeze-thaw cycles, thereby eliminating the primary vector for atmospheric moisture introduction[6].

Materials Required
  • 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide powder (High purity, 95%)[1].

  • Anhydrous DMSO ( 99.9% purity, water 0.005%, stored under Argon).

  • Argon or Nitrogen gas source.

  • Low-binding amber glass vials or 384-well compound storage plates (e.g., Echo-qualified)[3].

Step-by-Step Protocol
  • Thermal Equilibration: Remove the dry compound from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for at least 60 minutes.

    • Causality: Opening cold vials immediately causes atmospheric moisture to condense on the hygroscopic powder, accelerating downstream hydrolysis.

  • Weighing & Calculation: Weigh the required mass using an analytical balance. For a standard 50 mM stock, dissolve 11.70 mg of the compound in exactly 1.00 mL of anhydrous DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial and cap it tightly.

  • Homogenization: Sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

    • Causality: Avoid heating the water bath (e.g., >40°C). Elevated temperatures in the presence of trace moisture can catalyze the degradation of the chloroacetamide warhead[5].

  • Aliquoting: Working rapidly—preferably in a nitrogen-purged glove box or under a steady stream of inert gas—dispense the stock solution into single-use aliquots (e.g., 10–50 μ L) into amber vials or 384-well plates[3].

  • Inert Storage: Blanket the aliquots with Argon gas before sealing. Store immediately at -80°C (preferred for long-term stability of covalent fragments) or -20°C for short-term use[6].

Visualizations

Workflow A 1. Equilibration Desiccator to RT B 2. Weighing Analytical Balance A->B C 3. Dissolution Anhydrous DMSO B->C D 4. Sonication Room Temp (Avoid Heat) C->D E 5. Aliquoting Single-Use Formats D->E F 6. Storage -80°C under Argon E->F

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Mechanism A 2-Chloro-N-(...)-acetamide (Mild Electrophile) C SN2 Alkylation (Chloride Leaving Group) A->C E Water / Moisture (Trace in DMSO) A->E Hydrolysis (Side Reaction) B Target Protein (Nucleophilic Cysteine) B->C D Covalent Protein-Fragment Adduct (Irreversible Binding) C->D F Hydroxyacetamide Byproduct (Inactive) E->F

Mechanism of target cysteine alkylation versus moisture-driven hydrolysis.

Quality Control and Stability Monitoring

To ensure the scientific integrity of the screening data, the stability of the 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide stock must be periodically verified before deployment in high-throughput assays.

  • LC-MS Profiling: Prior to large-scale screening, verify the intact mass ([M+H]+ 234.0) and assess compound purity. Monitor the spectra closely for a +18 Da mass shift, which is indicative of moisture-driven hydrolysis (conversion to hydroxyacetamide)[4].

  • Thiol Reactivity Assay (DTNB/Ellman's Assay): The electrophilic competence of the stock can be functionally validated by measuring its second-order reaction rate with a model thiol. In the presence of TCEP, DTNB is reduced to TNB 2− (which absorbs strongly at 412 nm). Alkylation of TNB 2− by the α -chloroacetamide fragment reduces the observed absorbance. A significant drop in the pseudo-first-order rate constant compared to a freshly prepared standard indicates stock degradation[2].

References

  • Reschke, M., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society (2019).[Link]

  • Keeley, A., et al. "Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening." Journal of Visualized Experiments (2020).[Link]

  • Eaton, J. K., et al. "Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors." bioRxiv (2018).[Link]

  • Namiki Shoji Co., Ltd. "Covalent Fragment Library Specifications." Namiki-s Fragment Collections. [Link]

Sources

High-Yield Derivatization of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide for Covalent and Non-Covalent SAR Library Generation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic functionalization of building blocks is critical for developing robust Structure-Activity Relationships (SAR). 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS 875656-37-4) is a highly versatile scaffold that serves a dual purpose,[1]. Firstly, its α -chloroacetamide moiety acts as a mild electrophilic warhead, capable of targeting nucleophilic cysteine residues in proteins via irreversible SN​2 alkylation[2]. Secondly, it functions as a synthetic hub; the labile aliphatic chlorine can be displaced by a variety of exogenous nucleophiles (amines, thiols, alkoxides) to rapidly generate diverse libraries of non-covalent N -phenylacetamide analogs.

This application note provides a comprehensive, self-validating methodology for both the late-stage derivatization of this scaffold and the kinetic profiling of its covalent reactivity.

Part 1: Mechanistic Rationale & SAR Strategy

Structural Causality in Drug Design

The architecture of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is intentionally selected for specific physicochemical interactions:

  • The 4-Chloro-3-methoxyphenyl Ring: The para-chloro substituent provides a rigid, hydrophobic vector capable of occupying deep lipophilic pockets, while also offering the potential for halogen bonding. The meta-methoxy group acts as a localized hydrogen bond acceptor and sterically directs the conformation of the phenyl ring relative to the amide plane.

  • The α -Chloroacetamide Warhead: Unlike highly reactive bromoacetamides or Michael acceptors that often lead to off-target promiscuity, α -chloroacetamides are classified as "mild electrophiles"[3]. They require precise spatial proximity to a target cysteine to overcome the activation energy barrier for thioether formation, making them ideal for highly selective covalent probes and Targeted Protein Degradation (PROTAC) ligands[4],[5].

Derivatization Workflow

SAR_Strategy cluster_covalent Covalent Targeting (Warhead) cluster_library SN2 Derivatization (SAR Library) Parent 2-Chloro-N-(4-chloro- 3-methoxyphenyl)acetamide (Electrophilic Hub) Cys Target Cysteine (Thiolate Attack) Parent->Cys Direct Binding (In Vitro/In Vivo) Amines 1°/2° Amines (N-Alkylation) Parent->Amines SN2 Synthesis Thiols Exogenous Thiols (S-Alkylation) Parent->Thiols SN2 Synthesis Adduct Irreversible Thioether Adduct Cys->Adduct Covalent Bond Formation NonCov Non-Covalent SAR Analogs Amines->NonCov Purification Thiols->NonCov Purification

Fig 1: SAR workflow for covalent targeting and SN2 library generation.

Part 2: Experimental Protocols

Protocol A: SN​2 Derivatization for Non-Covalent SAR Library Synthesis

To explore the solvent-exposed region of a target binding pocket, the α -chloro group is displaced using various nucleophiles. This protocol is optimized for parallel library synthesis.

Causality of Reagents: Anhydrous N,N -Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the SN​2 reaction, significantly accelerating the displacement of the chloride ion. N,N -Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the desired amine/thiol reacts with the scaffold.

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave-safe reaction vial, dissolve 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (50 mg, 0.21 mmol, 1.0 eq) in 1.5 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (55 µL, 0.32 mmol, 1.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine) (0.25 mmol, 1.2 eq). Note: A slight excess of the nucleophile ensures complete consumption of the electrophilic starting material, simplifying downstream purification.

  • Reaction: Seal the vial and heat the mixture to 60°C using a thermomixer or oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the parent mass ( m/z 234 [M+H]+) and the appearance of the product mass confirm completion.

  • Workup: Quench the reaction by adding 5 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure derivatized analog.

Protocol B: Covalent Reactivity Profiling (Ellman's Assay)

If the parent compound or its derivatives are intended for use as covalent inhibitors, their intrinsic reactivity must be quantified. Highly reactive compounds deplete intracellular glutathione (GSH), leading to oxidative stress and false-positive phenotypic toxicity[3]. We utilize Ellman's reagent (DTNB) to measure the pseudo-first-order kinetics of thiol displacement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reagent Preparation: Prepare a 5 mM solution of reduced Glutathione (GSH) and a 1 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the assay buffer.

  • Incubation: In a 96-well UV-transparent microplate, combine 180 µL of the GSH/DTNB mixture with 20 µL of the test compound (1 mM stock in DMSO, final concentration 100 µM).

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm every 2 minutes for 4 hours at 37°C.

  • Data Analysis: The reaction between GSH and the α -chloroacetamide releases the TNB 2− anion, which absorbs strongly at 412 nm. Plot the natural log of the unreacted compound concentration over time to calculate the pseudo-first-order rate constant ( kobs​ ).

Ellmans_Assay Start Incubate Compound with DTNB & GSH React Thiol-Halide SN2 Reaction Start->React Release Release of TNB2- Anion React->Release Measure Absorbance at 412 nm Release->Measure Kinetics Calculate Pseudo-First Order Kinetics Measure->Kinetics

Fig 2: Kinetic profiling of thiol reactivity via Ellman's assay.

Part 3: Quantitative Data & Reaction Scope

The table below summarizes the typical reaction conditions and expected outcomes when derivatizing 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide with various classes of nucleophiles.

Nucleophile ClassRepresentative ReagentBase / SolventTemp / TimeExpected YieldSAR Application
Primary Amines BenzylamineDIPEA (1.5 eq) / DMF60°C / 4 h75–85%Introduction of H-bond donors
Secondary Amines MorpholineDIPEA (1.5 eq) / MeCN80°C / 6 h80–92%Addition of solubilizing groups
Aliphatic Thiols Ethanethiol K2​CO3​ (2.0 eq) / DMFRT / 2 h85–95%Exploration of thioether linkers
Phenols 4-Fluorophenol Cs2​CO3​ (1.5 eq) / DMF80°C / 12 h60–70%Rigid, hydrophobic extensions

Note: Phenols require a stronger base ( Cs2​CO3​ ) and longer reaction times due to the lower nucleophilicity of the phenoxide oxygen compared to aliphatic amines or thiolate anions.

Sources

Application Note: Cell Culture Assay Protocol for Covalent Fragment Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, targeted covalent inhibitors (TCIs), and fragment-based lead discovery (FBLD).

Scientific Rationale & Mechanism of Action

In modern drug discovery, fragment-based lead discovery has increasingly shifted toward covalent modalities to unlock previously "undruggable" protein targets. The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS 875656-37-4) serves as a quintessential building block in these efforts. It features an α -chloroacetamide warhead, a mild electrophile that undergoes nucleophilic substitution ( SN​2 ) selectively with the thiolate anions of reactive cysteine residues in the proteome[1].

Unlike highly reactive warheads (e.g., chloromethyl ketones), chloroacetamides strike an optimal balance between aqueous stability and target-specific reactivity, making them ideal for screening libraries against complex biological systems[2]. Recent high-throughput chemoproteomic screens have successfully utilized chloroacetamide fragments to identify novel allosteric scaffolds, such as inhibitors disrupting the TEAD·YAP1 interaction in the Hippo signaling pathway[3].

The Causality Behind the Assay Design

To evaluate 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we cannot rely on standard biochemical enzymatic assays, as this fragment is typically a starting scaffold rather than a fully optimized, high-affinity inhibitor. Instead, we must employ competitive Activity-Based Protein Profiling (ABPP) [4].

In this self-validating system, live cells are treated with the chloroacetamide fragment. If the fragment covalently binds to a specific cysteine pocket, it sterically blocks that site. Subsequently, a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne) is introduced to label all remaining unliganded cysteines[5]. By using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC or "Click Chemistry") to attach a fluorophore, target engagement is visualized as a loss of fluorescent signal at specific molecular weights.

We prioritize live-cell (in situ) treatment over lysate treatment. The intrinsic reactivity of a cysteine residue is heavily dictated by its local microenvironment (e.g., pKa depression by neighboring basic residues) and the intracellular redox state[6]. Lysing cells prior to compound exposure disrupts these native conformations and often leads to artificial hyper-reactivity and false-positive covalent adducts.

Experimental Workflow

G A 1. Live Cell Culture (e.g., HEK293T / A549) B 2. Covalent Fragment Treatment (2-Chloro-...acetamide) A->B C 3. Cell Lysis & Proteome Extraction B->C D 4. Broad-Spectrum Probe Labeling (IA-Alkyne) C->D E 5. CuAAC Click Chemistry (Azide-Fluorophore/Biotin) D->E F 6. Target Engagement Readout (In-Gel Fluorescence / LC-MS) E->F

Figure 1: In situ competitive ABPP workflow for covalent ligand target engagement.

Step-by-Step Methodologies

Protocol A: Phenotypic Cytotoxicity Profiling

Purpose: Covalent fragments at high concentrations can induce non-specific electrophilic stress, leading to apoptosis and widespread protein unfolding. This assay defines the sub-lethal concentration window ( CC10​ ) required for the downstream ABPP assay to ensure that observed target engagement is pharmacologically relevant, not an artifact of cell death.

  • Cell Seeding: Plate HEK293T or A549 cells in a 96-well opaque white plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 1000x stock of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in LC-MS grade DMSO. Perform a 3-fold serial dilution.

  • Treatment: Add the compound to the cells for a final concentration range of 0.1 µM to 100 µM (final DMSO concentration = 0.1%). Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate the CC50​ using non-linear regression.

Protocol B: In Situ Competitive ABPP Assay

Purpose: To map the specific cysteine residues covalently modified by 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

  • In Situ Treatment:

    • Grow HEK293T cells to 80% confluency in 6-well plates.

    • Treat cells with 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide at 10 µM and 50 µM (or the pre-determined CC10​ ) for 2 hours at 37°C. Note: A 2-hour window is optimal for chloroacetamides to achieve thermodynamic equilibrium with their targets without triggering secondary transcriptional stress responses.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS to remove unbound compound.

    • Lyse cells on ice using 200 µL of native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors without EDTA or DTT). Crucial Insight: DTT or β -mercaptoethanol must be strictly avoided, as these nucleophiles will quench the IA-alkyne probe.

    • Clarify lysates by centrifugation at 20,000 × g for 10 min at 4°C. Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Probe Labeling:

    • Aliquot 50 µL (100 µg of protein) of each lysate.

    • Add IA-alkyne probe (100 µM final concentration). Incubate for 1 hour at room temperature in the dark to label all residual reactive cysteines.

  • CuAAC Click Chemistry:

    • Prepare the Click Master Mix immediately before use (see Table 2).

    • Add 6 µL of the Click Master Mix to each 50 µL lysate sample. Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation & Readout:

    • Quench the reaction by adding 4x Laemmli sample buffer (containing β -mercaptoethanol). Boil at 95°C for 5 minutes.

    • Resolve 20 µg of protein per lane on a 4–20% gradient SDS-PAGE gel.

    • Image the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) set to the appropriate excitation/emission for the chosen fluorophore (e.g., Ex 488 nm / Em 520 nm).

Data Presentation

To ensure experimental validity, data should be systematically tracked. Below are standardized formats for capturing the quantitative outputs of the protocols described above.

Table 1: Cytotoxicity and Target Engagement Summary

Compound IDCell LineAssay TypeReadout MetricResult (µM)Confidence Interval (95%)
2-Chloro-N-(...)-acetamideHEK293TCellTiter-Glo CC50​ > 100.0N/A
2-Chloro-N-(...)-acetamideA549CellTiter-Glo CC50​ 85.472.1 - 98.6
2-Chloro-N-(...)-acetamideHEK293TGel-ABPPTarget IC50​ 12.510.2 - 15.1

Table 2: CuAAC Click Chemistry Master Mix Formulation Note: Reagents must be added to the master mix in the exact top-to-bottom order listed below to prevent the premature reduction of Cu(II) to Cu(I) before the stabilizing ligand is present.

ReagentStock ConcentrationFinal Concentration in ReactionVolume per 50 µL Sample
Azide-Fluor 48810 mM (in DMSO)100 µM0.5 µL
THPTA Ligand50 mM (in H2​O )1 mM1.0 µL
CuSO4​ 50 mM (in H2​O )1 mM1.0 µL
Sodium Ascorbate100 mM (Fresh in H2​O )5 mM2.5 µL
Total Master Mix Volume --5.0 µL

References

  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry.[3] Available at:[Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature.[4] Available at:[Link]

  • Boike, L., et al. "Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics." bioRxiv.[6] Available at:[Link]

  • Sutanto, F., et al. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals (MDPI).[1] Available at:[Link]

  • Wang, Z., et al. "Group Competition Strategy for Covalent Ligand Discovery." Journal of the American Chemical Society.[5] Available at:[Link]

  • Li, Y., et al. "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target." bioRxiv.[2] Available at:[Link]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide. This specific intermediate is highly valued in the development of bioactive compounds, including Kynurenine 3-Monooxygenase (KMO) inhibitors used in acute pancreatitis research [2]. The standard synthetic route involves the N-chloroacetylation of 4-chloro-3-methoxyaniline using chloroacetyl chloride. While seemingly straightforward, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting and validated protocols to help you maximize your isolated yield and purity.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at approximately 50% conversion, even though I added a stoichiometric amount of chloroacetyl chloride. Why is this happening? Cause: During N-chloroacetylation, one equivalent of hydrogen chloride (HCl) is generated as a byproduct. If the reaction is run without an adequate acid scavenger, the released HCl rapidly protonates the unreacted 4-chloro-3-methoxyaniline, forming an inactive aniline hydrochloride salt [1]. Because the protonated amine is no longer nucleophilic, the reaction effectively halts at 50% theoretical yield. Solution: You must introduce an HCl scavenger. Traditional methods use inorganic bases (e.g., K₂CO₃ or NaHCO₃) in biphasic systems to neutralize the HCl without hydrolyzing the acid chloride. Alternatively, using a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) has been shown to drive the reaction to completion (75–95% yield) by efficiently trapping the HCl[3].

Q2: I am observing a higher molecular weight impurity on LC-MS. What is it, and how can I suppress its formation? Cause: The impurity is likely the N,N-bis-chloroacylated byproduct. The secondary amide product (2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide) still possesses a weakly nucleophilic nitrogen. In the presence of excess chloroacetyl chloride and a strong, homogeneous organic base (like excessive triethylamine), the amide is deprotonated and reacts a second time [1]. Solution:

  • Strict Stoichiometry: Limit chloroacetyl chloride to 1.05–1.10 equivalents.

  • Base Selection: Switch from strong, homogeneous organic bases (which promote bis-acylation) to milder biphasic conditions (e.g., EtOAc / 1M aqueous NaHCO₃). Alternatively, utilizing phosphate buffers (pH ~7.0) maintains neutral conditions and completely suppresses bis-acylation [1].

Q3: How do I prevent the hydrolysis of chloroacetyl chloride when using aqueous bases? Cause: Chloroacetyl chloride is highly electrophilic and readily hydrolyzes in water to form chloroacetic acid, especially at elevated temperatures. Solution: Implement strict thermal control. The addition of chloroacetyl chloride must be performed dropwise at 0–5 °C. In a biphasic Schotten-Baumann setup (e.g., EtOAc/Water), the acid chloride remains predominantly in the organic layer, reacting preferentially with the highly nucleophilic amine at the interface, while the aqueous base neutralizes the migrating HCl [2].

Quantitative Data Presentation: Base & Solvent System Comparison

The following table summarizes the expected outcomes based on standard literature parameters for aniline chloroacetylation. Compare these to optimize your specific scale and setup.

Solvent SystemBase / ScavengerTemp (°C)Reaction TimeMajor ByproductExpected Yield
DichloromethaneNone252–4 hAniline HCl Salt~50%
DichloromethaneTriethylamine (TEA)0 to 252 hBis-acylated amide60–70%
THFDBU (0.2 to 1.0 eq)0 to 253–6 hTrace75–95%
EtOAc / Water1M aq. NaHCO₃0 to 252–4 hTrace80–90%
Phosphate BufferNone (Buffer acts as base)2520 minNone>85%

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Synthesis (Recommended for Scale-up)

This method utilizes a biphasic system to minimize bis-acylation and prevent amine hydrochloride precipitation, making it highly reliable for larger batches.

  • Preparation: Dissolve 4-chloro-3-methoxyaniline (1.0 eq) in Ethyl Acetate (EtOAc) (approx. 10 mL/g of amine).

  • Base Addition: Add an equal volume of 1M aqueous Sodium Bicarbonate (NaHCO₃) to the reaction flask.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0–5 °C using an ice-salt bath.

  • Acylation: Dilute chloroacetyl chloride (1.05 eq) in a small volume of EtOAc. Add this solution dropwise over 30 minutes via an addition funnel, ensuring the internal temperature does not exceed 5 °C to prevent hydrolysis.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Protocol B: DBU-Mediated Homogeneous Synthesis [3]

This method is ideal for rapid, small-scale parallel synthesis where biphasic stirring is impractical.

  • Preparation: Dissolve 4-chloro-3-methoxyaniline (1.0 eq) in anhydrous THF (5 mL per 6 mmol of amine).

  • Catalyst/Base Addition: Add DBU (0.2 eq catalytic to 1.0 eq stoichiometric) to the solution.

  • Cooling: Place the reaction vessel in an ice-salt bath and mechanically stir for 15 minutes to reach 0–5 °C.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Propagation: Stir the reaction mixture at room temperature for 3 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The target amide will precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water, and dry to obtain the product.

Reaction Pathway Visualization

G A 4-Chloro-3-methoxyaniline (Starting Amine) C 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (Target Amide) A->C + Acylating Agent (Base or Buffer Mediated) D Aniline Hydrochloride Salt (Inactive Dead-End) A->D + HCl byproduct (No Base / Poor Scavenging) B Chloroacetyl Chloride (Acylating Agent) B->C E N,N-Bis-chloroacylated Byproduct (Over-reaction) C->E + Excess Acylating Agent (Excess Strong Base)

Reaction pathways for N-chloroacetylation, highlighting desired product and common side reactions.

References

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. URL:[Link]

  • Walker, A. L., et al. (2017). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 60(8), 3383-3404. URL:[Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. URL:[Link]

Technical Support Center: Crystallization Optimization for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4). This compound, characterized by its moderate lipophilicity (LogP ~2.53) and multiple hydrogen-bonding sites (amide, methoxy, and halogen moieties)[1], presents unique challenges during scale-up, including liquid-liquid phase separation (oiling out) and polymorphic instability.

This guide is engineered for drug development professionals and process chemists. It provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative parameters to ensure robust solid-form control[2].

Diagnostic Workflow

Before altering your solvent system or cooling profile, use the following diagnostic logic to identify the root cause of crystallization failure.

CrystallizationWorkflow Start Dissolve API in Primary Solvent (e.g., EtOAc or EtOH) Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling Check Phase Separation Observed? Cooling->Check OilingOut Oiling Out (LLPS) Detected Check->OilingOut Liquid Phase Nucleation Spontaneous Nucleation Check->Nucleation Solid Phase FixOiling Adjust Solvent Ratio or Add Seeds OilingOut->FixOiling Growth Crystal Growth & FBRM Monitoring Nucleation->Growth FixOiling->Cooling Retry Isolation Filtration & Drying Growth->Isolation

Diagnostic workflow for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide crystallization.

Troubleshooting Guide & FAQs

Q1: Why does my compound "oil out" instead of forming a crystalline slurry during cooling? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve of the solution crosses the liquid-liquid coexistence boundary before reaching the solid solubility curve[3]. For 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, the combination of its lipophilic aromatic rings and polar amide core causes strong, flexible solute-solvent interactions in intermediate-polarity solvents (like aqueous alcohols), preventing rigid crystal lattice formation. The Solution: You must shift the thermodynamic phase diagram. Switch to a solvent/anti-solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). Alternatively, introduce seed crystals at a temperature strictly above the cloud point. Seeding bypasses the metastable LLPS boundary by providing a low-energy surface for heterogeneous solid nucleation[4][5].

Q2: How can I prevent the formation of metastable polymorphs during scale-up? The Causality: Substituted acetamides frequently exhibit polymorphism due to competing intermolecular hydrogen-bonding motifs (e.g., forming infinite chains vs. discrete dimers). Rapid supersaturation generation forces the system down the kinetically favored pathway, yielding metastable polymorphs that can later convert unpredictably, ruining bioavailability and filtration metrics[6]. The Solution: Implement Process Analytical Technology (PAT). Use in-situ FT-Raman or FT-IR spectroscopy to monitor the process in real-time. These spectroscopic tools track shifts in the amide I (C=O stretch) and amide II (N-H bend) bands, allowing you to definitively identify the polymorphic form as it nucleates[7][8]. Pair this with a strict seeding protocol using 1-2 wt% of the thermodynamically stable polymorph[].

Q3: My isolated crystals are highly agglomerated and trap mother liquor, leading to poor purity. How do I fix the particle size distribution (PSD)? The Causality: Agglomeration is a symptom of uncontrolled primary nucleation. If the cooling rate is linear and too fast, supersaturation spikes, causing a massive burst of fine particles. These fines possess high surface energy and spontaneously agglomerate to reduce thermodynamic instability, trapping impurities in the interstitial spaces[10]. The Solution: Transition to a non-linear (cubic) cooling profile. Start with an extremely slow cooling rate immediately after seeding to allow crystal growth to consume the supersaturation. Only accelerate the cooling rate once sufficient crystal surface area has been generated[10].

Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization

This protocol utilizes an anti-solvent approach to force high-yield crystallization while maintaining polymorphic control.

  • Dissolution: Dissolve 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in Ethyl Acetate (primary solvent) at 50 °C to achieve a concentration of 150 mg/mL.

  • Clarification: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could trigger uncharacterized primary nucleation.

  • Initial Anti-Solvent Addition: Slowly dose Heptane (anti-solvent) at 50 °C until the solution reaches the metastable zone (typically a 1:1 v/v ratio). Do not exceed the cloud point.

  • Seeding & Validation: Add 1.5 wt% of milled seed crystals (target polymorph).

    • Self-Validation Checkpoint: Hold the suspension isothermally for 30 minutes. Visually or via a turbidity probe, confirm the seeds persist. If the suspension clears, the system is undersaturated; cool by 2 °C and re-seed[4].

  • Final Anti-Solvent Addition: Dose the remaining Heptane over 4 hours at a constant rate until a 1:4 (EtOAc:Heptane) ratio is achieved.

  • Aging & Isolation: Age the slurry for 2 hours at 20 °C, filter via a Nutsche filter, wash with cold Heptane, and dry under vacuum at 40 °C.

Protocol B: FBRM-Guided Cubic Cooling Crystallization

This protocol is designed to maximize crystal size and prevent agglomeration using real-time monitoring.

  • Saturation: Prepare a saturated solution of the API in Isopropanol at 60 °C.

  • Initial Cooling & Seeding: Cool the reactor to 55 °C at 0.5 °C/min. Introduce 1 wt% seeds.

  • Cubic Cooling Phase: Execute a non-linear cooling profile down to 10 °C over 8 hours. The cooling rate should start at 0.05 °C/min and gradually increase to a maximum of 0.3 °C/min.

  • Real-Time Monitoring & Validation:

    • Self-Validation Checkpoint: Insert a Focused Beam Reflectance Measurement (FBRM) probe. Monitor the chord length distribution. A steady increase in counts in the 50-150 µm range confirms crystal growth. If a sudden spike occurs in the <10 µm range (indicating secondary nucleation), the system has automatically failed the validation check. Corrective action: Pause cooling and hold the temperature isothermally until the fines dissolve via Ostwald ripening[6][10].

  • Filtration: Filter the uniform slurry, wash with cold Isopropanol, and dry.

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Solvent SystemRatio (v/v)Solute-Solvent InteractionRisk of Oiling OutRecommended Use Case
Ethanol / Water70:30Strong H-bondingHigh Avoid unless required for specific solvate formation.
Ethyl Acetate / Heptane20:80Moderate dipole interactionsLowPrimary recommendation for polymorphic control and high yield.
IsopropanolN/AModerate H-bondingMediumGood for cooling crystallization; requires precise seeding.
TolueneN/APi-Pi stackingLowUseful for rejecting highly polar impurities.

Table 2: Recommended Non-Linear (Cubic) Cooling Profile Parameters

PhaseTemp Range (°C)Time (hours)Effective Cooling Rate (°C/min)Mechanistic Purpose
Isothermal Hold55.00.50.00Allow seed integration and surface activation.
Slow Growth55.0 → 45.03.0~0.05Consume initial supersaturation via steady crystal growth.
Moderate Growth45.0 → 25.03.0~0.11Build crystal mass without triggering secondary nucleation.
Rapid Depletion25.0 → 10.01.5~0.17Drive final yield from the depleted mother liquor.

References

  • Crystallization Optimization of Pharmaceutical Solid Forms with X-ray Compatible Microfluidic Platforms - ACS Public
  • Crystallization Method Development and Optimiz
  • Crystallization process development for better formul
  • Batch Crystallization Optimization and Process Design - Mettler Toledo.
  • Crystallization Services for Purity Control - BOC Sciences.
  • Raman Spectroscopy for Monitoring Real‐Time Processes in the Pharmaceutical Industry - ResearchG
  • BB-7442091 (2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide) - Hit2Lead.
  • CRYSTALLIZATION DESIGN AND SCALE-UP - ResearchG
  • Crystallization Troubleshooting (Oiling Out) - Benchchem.
  • On-line Raman spectroscopy in pharmaceutical process development - ResearchG

Sources

Preventing degradation of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter research bottlenecks that stem not from flawed biological hypotheses, but from compromised chemical probes. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a bifunctional molecule containing a highly reactive α -chloroacetamide electrophile and a substituted aryl amide. While its reactivity makes it an exceptional covalent modifier for nucleophilic residues (like cysteine thiols), it also makes the molecule inherently unstable during long-term storage.

This guide is designed to give you full control over the lifecycle of your compound. By understanding the causality behind its degradation, you can implement self-validating storage protocols that guarantee reproducible experimental results.

Diagnostic Troubleshooting & FAQs

When your biochemical assays fail or your compound changes appearance, the molecule is communicating its degradation history. Below are the most common issues encountered, the chemical causality behind them, and actionable solutions.

Q1: My compound no longer exhibits alkylating activity in my biochemical assays. What happened? A1: You are observing the nucleophilic hydrolysis of the α -chloro group. The carbon-chlorine bond in α -chloroacetamides is highly susceptible to attack by water, forming an α -hydroxyacetamide derivative[1]. Because the resulting hydroxyl group is a poor leaving group compared to chloride, the molecule loses its electrophilicity and can no longer form covalent bonds with your target proteins.

  • Causality: Ambient moisture acts as a nucleophile. This is heavily accelerated by basic conditions[2].

  • Solution: The compound must be stored in a strictly anhydrous environment. Never store this compound in aqueous buffers for extended periods.

Q2: HPLC analysis of my stored stock solution shows a new peak, and mass spectrometry identifies a mass corresponding to 4-chloro-3-methoxyaniline. Why is this forming? A2: This indicates amide bond cleavage. While amides are generally robust, the electron-withdrawing nature of the α -chloro group slightly activates the carbonyl carbon. Exposure to strong acids, bases, or prolonged storage in non-neutral solutions catalyzes the hydrolysis of the amide linkage, yielding 4-chloro-3-methoxyaniline and chloroacetic acid[1].

  • Causality: Acid/base-catalyzed hydrolysis[2].

  • Solution: If a liquid stock must be prepared, use anhydrous, amine-free DMSO. Aliquot into single-use vials and freeze immediately at -80°C to halt reaction kinetics.

Q3: The solid powder has changed from off-white to a yellowish-brown color over the last six months. Is it still safe to use? A3: No, discard the batch. Discoloration is a hallmark of photodegradation and oxidative stress. The substituted aryl ring and the C-Cl bonds can undergo homolytic cleavage when exposed to UV or visible light, generating free radicals that polymerize or oxidize to form highly conjugated, colored byproducts[2].

  • Causality: Photolytic radical generation and subsequent oxidation.

  • Solution: Future batches must be stored in amber glass vials to block UV transmission and purged with an inert gas to displace oxygen, which propagates radical chain reactions.

Mechanistic Degradation Pathways

To successfully prevent degradation, you must visualize the enemy. The diagram below outlines the three primary structural vulnerabilities of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

degradation_pathways Molecule 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (Intact API) Hydrolysis1 Alpha-Hydroxyacetamide Derivative (Loss of Electrophilicity) Molecule->Hydrolysis1 Moisture / Base (Nucleophilic Substitution) Hydrolysis2 4-Chloro-3-methoxyaniline + Chloroacetic Acid Molecule->Hydrolysis2 Strong Acid / Base (Amide Cleavage) Photodegradation Dechlorinated / Oxidized Photoproducts Molecule->Photodegradation UV / Light Exposure (Radical Formation)

Mechanistic degradation pathways of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Self-Validating Experimental Methodologies

A protocol is only as good as its ability to prove it worked. The following methodologies ensure that your storage conditions are actively protecting the molecule.

Protocol 1: Forced Degradation & Stability-Indicating Assay

Before storing your bulk API, you must create a "degradation fingerprint" using [2]. This creates a self-validating system: by knowing exactly what the degraded peaks look like on an HPLC, you can confidently verify the purity of your stored aliquots later.

  • Baseline Establishment: Dissolve 1 mg of the intact API in 1 mL of anhydrous acetonitrile. Run an HPLC-UV (254 nm) gradient to establish the >98% purity baseline retention time.

  • Acid Stress: Incubate 100 µL of the stock with 900 µL of 0.1 N HCl at 60°C for 24 hours[2].

  • Base Stress: Incubate 100 µL of the stock with 900 µL of 0.1 N NaOH at 60°C for 24 hours[2].

  • Oxidative Stress: Treat 100 µL of the stock with 900 µL of 3% H2​O2​ at room temperature for 24 hours[2].

  • Chromatographic Profiling: Run the stressed samples on the HPLC. Document the specific retention times of the α -hydroxyacetamide and 4-chloro-3-methoxyaniline degradants.

  • Validation Check: During long-term storage, run a monthly HPLC check on a single aliquot. If the established stress peaks are absent, your storage protocol is validated.

Protocol 2: Optimal Long-Term Storage Workflow

To mitigate the vulnerabilities identified above, follow this strict handling workflow for the solid powder.

storage_workflow Start Synthesized/Received Compound Purification Ensure Purity >98% & Lyophilize (Remove residual water/acid) Start->Purification Aliquot Aliquot into Single-Use Vials (Amber Glass to block UV) Purification->Aliquot InertGas Purge with Argon Gas (Displace Oxygen/Moisture) Aliquot->InertGas Seal Seal with PTFE-lined Caps + Parafilm barrier InertGas->Seal Store Store at -20°C in Desiccator Seal->Store

Step-by-step workflow for optimal long-term storage of reactive alpha-chloroacetamides.

Causality behind Protocol 2 choices:

  • Amber Glass: Prevents homolytic cleavage of the C-Cl bond by blocking UV photons.

  • Argon Purge: Argon is denser than Nitrogen and air; it sinks to the bottom of the vial, creating a heavy, inert blanket that completely displaces moisture and oxygen.

  • PTFE-Lined Caps: Polytetrafluoroethylene (PTFE) is chemically inert and provides a vastly superior moisture barrier compared to standard polyethylene caps.

Quantitative Reference Data

Use the following tables to benchmark your storage conditions against industry standards.

Table 1: Degradation Pathways and Prevention Strategies

Degradation PathwayCatalyst / TriggerPrimary DegradantPrevention Strategy
Nucleophilic Substitution Moisture, High pH α -Hydroxyacetamide derivativeAnhydrous storage, Argon purge
Amide Bond Cleavage Strong Acids / Bases4-Chloro-3-methoxyanilineNeutral pH, avoid aqueous stock solutions
Photodegradation UV / Visible LightDechlorinated / Oxidized polymersAmber glass vials, dark storage

Table 2: ICH-Aligned Stability Storage Conditions for APIs Based on the for active pharmaceutical ingredients[3], tailored for reactive electrophiles[4].

Storage TypeTemperatureRelative Humidity (RH)Testing FrequencyApplication
Long-Term (Standard) 25°C ± 2°C60% ± 5%0, 3, 6, 9, 12, 18, 24 monthsStable, non-reactive APIs
Accelerated 40°C ± 2°C75% ± 5%0, 3, 6 monthsShelf-life stress testing
Recommended (Reactive) -20°C ± 5°C Ambient (Desiccated) Annually α -Chloroacetamides

References

  • Technical Support Center: Chloroacetamide Stability and Impurity Prevention. Benchchem.

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).

  • ICH Stability Testing for Pharmaceuticals and Biologics. Pacific BioLabs.

Sources

Technical Support Center: Purification of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic challenges associated with the purification of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide. This resource moves beyond generic protocols, providing causality-driven troubleshooting and self-validating workflows to ensure high-fidelity compound isolation for drug development professionals.

Experimental Workflow Visualization

Workflow A Crude Reaction Mixture (DCM + TEA) B Aqueous Quench (Ice Water) A->B Removes TEA-HCl C Acid Wash (1M HCl) B->C Targets Unreacted Amine D Base Wash (Sat. NaHCO3) C->D Targets Chloroacetic Acid E Recrystallization (Methanol) D->E Crude Solid Isolation F Pure 2-Chloro-N-(4-chloro- 3-methoxyphenyl)acetamide E->F Removes Over-acylated Byproducts

Figure 1: Sequential purification workflow for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Mechanistic Troubleshooting (FAQs)

Q1: My crude product contains significant unreacted 4-chloro-3-methoxyaniline. How do I selectively remove it without degrading the target acetamide? Causality: The starting material, 4-chloro-3-methoxyaniline, possesses a basic primary amine, whereas the synthesized 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a neutral amide. Solution: Exploit this pKa differential via liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with cold 1M HCl. The acid protonates the unreacted amine, converting it into a water-soluble ammonium salt, forcing it into the aqueous phase. The neutral acetamide remains safely in the organic layer.

Q2: TLC indicates a less polar impurity running above the product. What is this, and how is it removed? Causality: This is almost certainly the over-acylated byproduct, N,N-bis(2-chloroacetyl)-4-chloro-3-methoxyaniline. Chloroacetyl chloride is highly reactive. If the reaction temperature exceeds 5 °C or if a large excess of the acylating agent is used, the newly formed amide nitrogen can undergo a secondary acylation[1]. Solution: Because both the target acetamide and the over-acylated byproduct are neutral, acid-base extraction is ineffective. You must either use silica gel column chromatography (typically employing a Hexane:Ethyl Acetate gradient) or utilize a selective deacylation protocol. Literature demonstrates that SOCl2 in methanol can selectively deacylate N,N-bis-arylacetamides back to the mono-acetamide[2], though chromatography is the most straightforward approach for standard laboratory purification.

Q3: During recrystallization, my compound "oils out" instead of forming discrete crystals. How do I correct this thermodynamic mismatch? Causality: "Oiling out" occurs when the target compound precipitates as a liquid because its concentration exceeds its molar solubility at a temperature above its melting point[3]. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide has a moderate lipophilicity (LogP ~2.53)[4], meaning highly aqueous solvent systems often force it out of solution too rapidly before a crystal lattice can form. Solution: You must alter the liquid-liquid equilibrium. Switch to a solvent with a lower boiling point, such as pure methanol, which is widely validated for the recrystallization of 2-chloro-N-arylacetamides[1]. If using a co-solvent system (e.g., Ethanol/Water), increase the proportion of the organic solvent. To bypass the energy barrier for nucleation, introduce a seed crystal precisely at the cloud point.

Diagnostic Logic Tree

LogicTree Start Impurity Detected on TLC Q1 Rf < 0.3 (Ninhydrin Active)? Start->Q1 Q2 Rf > 0.6 (UV Active)? Start->Q2 Q3 Oiling Out During Crystallization? Start->Q3 A1 Perform 1M HCl Wash Q1->A1 Yes (Amine) A2 Column Chromatography (Hexane:EtOAc) Q2->A2 Yes (Over-acylation) A3 Adjust Solvent Polarity or Add Seed Crystal Q3->A3 Yes (Thermodynamic Mismatch)

Figure 2: Diagnostic logic tree for resolving common synthesis impurities and physical anomalies.

Self-Validating Purification Protocol

Objective: Isolate >98% pure 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide from a crude DCM reaction mixture.

  • Aqueous Quench: Transfer the reaction mixture to a separatory funnel. Add an equal volume of ice-cold distilled water to quench any unreacted chloroacetyl chloride.

    • Self-Validation: The exothermic quench should subside, and two distinct, clear phases must form.

  • Acid Wash (Amine Removal): Wash the organic (DCM) layer with 1M HCl (3 × 20 mL).

    • Self-Validation: Spot the final aqueous wash on a TLC plate and stain with Ninhydrin; the absence of a colored spot confirms the complete removal of 4-chloro-3-methoxyaniline.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL). This removes chloroacetic acid (the hydrolysis product of the acyl chloride).

    • Self-Validation: Continue washing until CO2 effervescence completely ceases.

  • Desiccation and Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling methanol[1]. Allow the solution to cool ambiently to room temperature without disturbance, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Isolation: Collect the purified crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold methanol to remove surface-adhering impurities[3].

Quantitative Impurity Profiling

Impurity / ComponentChemical NatureDetection StrategyRf Value (Hex:EtOAc 7:3)Targeted Removal Method
4-Chloro-3-methoxyaniline BasicUV 254 nm, Ninhydrin (Active)~0.251M HCl Liquid-Liquid Extraction
Chloroacetic Acid AcidicBromocresol Green (Yellow)~0.05Sat. NaHCO3 Liquid-Liquid Extraction
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide NeutralUV 254 nm~0.45Recrystallization (Methanol)
N,N-bis(2-chloroacetyl) Byproduct NeutralUV 254 nm~0.70Column Chromatography (Silica Gel)
Triethylamine Hydrochloride SaltWater SolubleN/A (Baseline)Aqueous Wash (Ice Water)

Sources

Technical Support Center: Minimizing Side Reactions in 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Preparation

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide via the N-acylation of 4-chloro-3-methoxyaniline with chloroacetyl chloride (CAC) is a fundamental transformation in pharmaceutical and agrochemical development[1]. While the amidation itself is rapid, the bifunctional nature of the product and the high reactivity of CAC often lead to yield-limiting side reactions.

This guide provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-purity synthesis.

Mechanistic Pathway & Competing Side Reactions

Understanding the electrophilic nature of CAC and the nucleophilicity of the aniline is critical. The diagram below illustrates the desired pathway alongside the three primary competing side reactions: hydrolysis, over-acylation (diacylation), and SN2 dimerization.

Pathway Aniline 4-Chloro-3-methoxyaniline Product 2-Chloro-N-(4-chloro-3- methoxyphenyl)acetamide Aniline->Product + CAC (Desired) CAC Chloroacetyl Chloride CAC->Product + Aniline Hydrolysis Chloroacetic Acid (Hydrolysis) CAC->Hydrolysis + H2O (Side Reaction) Diacyl N,N-Bis(chloroacetyl) Impurity Product->Diacyl + Excess CAC (Side Reaction) Dimer SN2 Dimer Impurity Product->Dimer + Excess Aniline (Side Reaction)

Reaction pathways and common side reactions in chloroacetylation.

Troubleshooting & FAQs

Q1: Why am I observing significant formation of the N,N-bis(chloroacetyl) diacylation impurity? Cause: Over-acylation occurs when the mono-acylated product is deprotonated and reacts with a second equivalent of CAC. The electron-withdrawing 4-chloro-3-methoxyphenyl ring and the α-chloro group significantly lower the pKa of the amide proton. Strong bases (e.g., triethylamine, DBU, or NaOH) easily deprotonate this acidic amide, creating a strong nucleophile that attacks excess CAC[2]. Solution: Strictly limit CAC stoichiometry to 1.05 equivalents. Replace strong organic bases with mild inorganic bases like aqueous NaHCO3 or use a neutral pH 7.4 phosphate buffer. These mild conditions are insufficient to deprotonate the formed amide, effectively halting the reaction at mono-acylation[1][3].

Q2: How can I minimize the hydrolysis of chloroacetyl chloride in aqueous biphasic conditions? Cause: CAC is highly moisture-sensitive and rapidly hydrolyzes to chloroacetic acid in the presence of water, especially at elevated temperatures or high pH[1]. This consumes the acylating agent and lowers the overall yield. Solution: Utilize a biphasic Schotten-Baumann system (e.g., EtOAc / 1 M aq. NaHCO3) and maintain the temperature strictly between 0–5 °C. In this system, the aniline resides in the organic phase. The amidation occurs at the solvent interface at a rate orders of magnitude faster than bulk aqueous hydrolysis[2][4].

Q3: I am detecting a dimeric impurity where the aniline has displaced the alpha-chloride. How do I prevent this? Cause: The α-chloro group of the product is a potent electrophile. If the reaction is run at room temperature, or if unreacted 4-chloro-3-methoxyaniline accumulates, the free amine can undergo an SN2 nucleophilic substitution at the α-carbon, yielding a secondary amine dimer[3]. Solution: Keep the reaction cold (0–5 °C) to thermodynamically favor N-acylation over SN2 displacement. Ensure rapid mixing and dropwise addition of CAC so that the aniline is rapidly consumed without lingering in the presence of the formed product[5].

Q4: The reaction stalls before complete consumption of the aniline. What is happening? Cause: As amidation proceeds, equimolar amounts of HCl are generated. If the base is insufficient or mixing is poor, the local pH drops, protonating the 4-chloro-3-methoxyaniline into its unreactive anilinium hydrochloride salt[1]. Solution: Ensure adequate base equivalents (1.5–2.0 eq). In biphasic systems, vigorous mechanical stirring (>500 rpm) is mandatory to ensure the generated HCl is rapidly neutralized by the aqueous base at the interface.

Data Presentation: Impact of Reaction Conditions

The choice of solvent and base dictates the impurity profile. The table below summarizes the quantitative impact of various conditions on the yield and side-product formation of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

MethodBase (Equivalents)Solvent SystemTemp (°C)Conversion (%)Diacylation Impurity (%)SN2 Dimer Impurity (%)
Anhydrous OrganicEt3N (2.0 eq)Dichloromethane25 °C>99%8.0 - 12.0%2.0 - 4.0%
Anhydrous OrganicEt3N (1.2 eq)Dichloromethane0 °C95%3.0 - 5.0%< 1.0%
Biphasic (Recommended) NaHCO3 (2.0 eq) EtOAc / Water 0 °C >99% < 0.5% < 0.5%
Aqueous Green ChemistryPhosphate BufferWater (pH 7.4)25 °C92%< 1.0%< 1.0%
Validated Experimental Protocols

Workflow Start Dissolve Aniline in EtOAc Base Add 1M aq. NaHCO3 (Biphasic) Start->Base Cool Cool to 0-5 °C Base->Cool AddCAC Dropwise CAC (1.05 eq) Cool->AddCAC Stir Vigorous Stirring (Monitor CO2) AddCAC->Stir Product Pure Target Acetamide Stir->Product

Biphasic Schotten-Baumann workflow for synthesizing the target acetamide.

Protocol A: Biphasic Schotten-Baumann Amidation (Recommended for Highest Purity)

Self-Validating Mechanism: The generation of CO2 gas from the NaHCO3 buffer serves as a visual indicator of reaction progress and active HCl neutralization. The cessation of bubbling indicates reaction completion.

  • Preparation: Dissolve 4-chloro-3-methoxyaniline (10.0 mmol) in ethyl acetate (30 mL) in a round-bottom flask.

  • Base Addition: Add 30 mL of a 1 M aqueous NaHCO3 solution to create a biphasic mixture[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Acylation: Dissolve chloroacetyl chloride (10.5 mmol, 1.05 eq) in ethyl acetate (5 mL). Add this solution dropwise over 15–20 minutes to the vigorously stirred biphasic mixture. (Causality: Dropwise addition prevents local concentration spikes of CAC, minimizing diacylation and controlling the exothermic heat of reaction).

  • Monitoring: Stir for 1 hour at 0–5 °C. Monitor the aqueous layer's pH; it must remain mildly basic (pH ~8). The cessation of effervescence indicates the completion of HCl generation.

  • Workup: Transfer to a separatory funnel and separate the layers. Wash the organic layer with 0.1 M HCl (10 mL) to remove any trace unreacted aniline, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Green Aqueous Phosphate Buffer Method

Self-Validating Mechanism: The target product is highly insoluble in water. As the reaction proceeds, the product precipitates directly out of the aqueous buffer, driving the reaction forward via Le Chatelier's principle and physically sequestering the product from excess reagents to prevent diacylation[1][3].

  • Preparation: Suspend 4-chloro-3-methoxyaniline (10.0 mmol) in 0.1 M phosphate buffer (pH 7.4, 50 mL)[3].

  • Acylation: Add chloroacetyl chloride (11.0 mmol, 1.1 eq) dropwise at room temperature under vigorous mechanical stirring.

  • Isolation: Stir for 20 minutes. The target amide will rapidly precipitate as a white solid. Filter the suspension, wash the filter cake thoroughly with cold water to remove phosphate salts and trace chloroacetic acid, and dry under a vacuum.

References
  • Balaji, B. S., & Dalal, N. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions." Journal of Asian Natural Products Research (Taylor & Francis), 2018. URL:[Link]

  • Shawali, A. S., et al. "α-Anilinoketones, Esters and Amides: A Chemical Study." Molecules (MDPI / PubMed Central), 2012. URL:[Link]

Sources

Overcoming matrix effects in 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide plasma extraction

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Professionals.

Welcome to the dedicated troubleshooting portal for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide . This moderately hydrophobic building block (LogP ~2.53)[1] presents unique challenges during liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification in biological matrices. This guide synthesizes mechanistic causality with field-proven protocols to help you build a self-validating, robust extraction workflow.

Part 1: Mechanistic Knowledge Base

Q: Why does 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide experience severe ion suppression in plasma? A: The root cause lies in the analyte's physicochemical properties and the limitations of standard electrospray ionization (ESI). With a LogP of 2.53, this acetamide derivative typically elutes in the mid-to-late organic phase of a reversed-phase liquid chromatography (RPLC) gradient. Unfortunately, this is the exact retention window where endogenous plasma glycerophosphocholines (phospholipids) elute[2].

Phospholipids are present in blood plasma at extremely high concentrations (~1 mg/mL)[3]. In the ESI source, the highly surface-active phosphate moieties of these lipids rapidly migrate to the surface of the charged droplets, outcompeting the target analyte for available charge[4]. This phenomenon—where the matrix monopolizes the ionization energy—results in severe, unpredictable signal suppression for your target compound.

Part 2: Diagnostic Workflows

Q: How can I definitively prove that my low signal is caused by matrix effects and not poor extraction recovery? A: You must decouple the extraction efficiency from the ionization efficiency by calculating the absolute Matrix Factor (MF) . We strongly recommend the quantitative post-extraction spike method over qualitative post-column infusion[5][6].

This self-validating diagnostic ensures that any signal loss is mathematically isolated to the mass spectrometer's source rather than physical loss during sample prep.

MatrixEffectDiag A Prepare Neat Standard (Analyte in Solvent) D LC-MS/MS Injection (Measure Peak Area A) A->D B Extract Blank Plasma (No Analyte) C Spike Analyte into Post-Extracted Blank B->C E LC-MS/MS Injection (Measure Peak Area B) C->E F Calculate Matrix Factor (MF) MF = (Area B / Area A) * 100 D->F E->F

Quantitative diagnostic workflow for determining absolute Matrix Factor (MF) via post-extraction spike.

Interpretation: An MF of 100% indicates zero matrix effect. An MF < 85% indicates significant ion suppression requiring advanced sample cleanup[6].

Part 3: Verified Extraction Protocol (Phospholipid Depletion)

Q: Standard Protein Precipitation (PPT) is failing. What is the optimal extraction methodology? A: Standard PPT using acetonitrile or methanol effectively removes proteins but leaves >95% of phospholipids in the sample[4]. For 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we recommend transitioning to a Lewis Acid-Base Solid-Phase Extraction (SPE) .

By utilizing a stationary phase coated with Zirconia (ZrO₂), the electron-deficient Zirconium atoms (Lewis acid) form strong covalent bonds with the electron-rich phosphate groups of the phospholipids (Lewis base)[2][3]. This acts as a chemical filter, trapping the matrix while your analyte passes through.

Step-by-Step Methodology: Zirconia-Based SPE
  • Sample Aliquot: Transfer 100 µL of human plasma to a microcentrifuge tube or 96-well plate.

  • SIL-IS Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Critical Insight: Synthesize and use a ¹³C or ¹⁵N labeled variant. Avoid Deuterium (²H) labels if possible. Deuterated standards can undergo hydrogen-deuterium exchange in the MS source and exhibit slight chromatographic retention time shifts, causing the IS and the native analyte to experience different localized matrix effects[7][8].

  • Protein Crash: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifugation: Spin at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Phospholipid Filtration: Transfer the supernatant to a ZrO₂-based Phospholipid Removal Plate (e.g., HybridSPE).

  • Elution: Apply positive pressure (2-3 psi) or vacuum. The ZrO₂ matrix will permanently retain the phospholipids[2]. Collect the eluate containing 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ gas at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prevent solvent-effect band broadening during injection.

SPEWorkflow Step1 1. Plasma Sample + SIL-IS (13C/15N Labeled) Step2 2. Protein Precipitation (1% FA in Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Pellet Proteins) Step2->Step3 Step4 4. ZrO2 SPE Plate (Lewis Acid-Base Interaction) Step3->Step4 Step5 5. Phospholipids Retained (Phosphate - ZrO2 Binding) Step4->Step5 Retains Matrix Step6 6. Analyte Elution (Target Passes Through) Step4->Step6 Elutes Target Step7 7. Evaporate & Reconstitute (Ready for LC-MS/MS) Step6->Step7

Zirconia-based SPE workflow leveraging Lewis acid-base interactions for phospholipid depletion.

Part 4: Quantitative Performance Metrics

To justify the transition from standard PPT to Zirconia-based SPE, reference the comparative metrics below. Implementing phospholipid removal restores the Matrix Factor to near 100% and drastically extends column lifespan by preventing lipid buildup[3][4].

Extraction MethodologyMatrix Factor (MF %)Phospholipid RemovalAnalyte Recovery (%)Est. Column Lifespan (Injections)
Standard PPT (Acetonitrile) 45 - 55% (Severe)< 5%85 - 95%~200 - 300
Liquid-Liquid Extraction (LLE) 75 - 85% (Moderate)~60 - 70%60 - 75%~500
PPT + Zirconia-based SPE 95 - 102% (Negligible) > 99% 88 - 96% > 1,500

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a cheaper structural analogue instead of a SIL-IS to correct for matrix effects? A: No. While structural analogues are cost-effective, they rarely co-elute perfectly with the target analyte. Because matrix effects (ion suppression zones) are highly localized within specific chromatographic retention windows, any difference in retention time means the analogue and the analyte will experience different suppression severities. A co-eluting SIL-IS is mandatory for rigorous, self-correcting compensation[8][9].

Q: Why is my analyte signal still dropping after 50 injections despite using a phospholipid removal plate? A: You are likely experiencing column fouling from highly lipophilic neutral lipids (e.g., triglycerides). Zirconia-based SPE targets phosphate groups; it does not remove neutral lipids[3]. Ensure your LC gradient includes a high-organic wash step (e.g., 95% Acetonitrile or Methanol for 1.5 minutes) at the end of every run to purge these compounds from the column before the next injection.

Q: Does the "dilute-and-shoot" method work for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide? A: Diluting the plasma sample (e.g., 1:10) can theoretically dilute the matrix interferences below the threshold of ion suppression[5]. However, this also dilutes your target analyte. Given the moderate ionization efficiency of acetamides, dilution will likely compromise your Lower Limit of Quantification (LLOQ). Targeted phospholipid extraction is the scientifically sound approach[6].

References
  • American Pharmaceutical Review. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples". [Link]

  • Chromatography Today. "Eliminate Matrix Effects with HybridSPE". [Link]

  • PMC / NIH. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review". [Link]

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis". [Link]

Sources

Validation & Comparative

Comparing 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide with other chloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in Covalent Drug Design

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, providing highly potent solutions for challenging targets in oncology and infectious diseases 1. At the core of many TCIs is the chloroacetamide warhead, an electrophilic moiety designed to form irreversible thioether bonds with nucleophilic cysteine residues 2. However, the intrinsic reactivity of the chloroacetamide must be exquisitely tuned to prevent off-target toxicity. This guide provides an in-depth comparative analysis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide against other benchmark chloroacetamide derivatives, detailing their physicochemical properties, reactivity profiles, and validation methodologies.

Mechanistic Profiling & Electronic Tuning

Chloroacetamides operate via a bimolecular nucleophilic substitution (SN2) mechanism. A target protein's cysteine thiolate attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride leaving group to form a stable adduct 3. The kinetics of this process are heavily dictated by the electronic properties of the N-substituent, which modulates the energy and accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) 4.

Mechanism Target Target Protein (Cys-SH) Complex Reversible Binding (Encounter Complex) Target->Complex Non-covalent Affinity Inhibitor Chloroacetamide (Electrophile) Inhibitor->Complex Deprotonation Thiol Deprotonation (Cys-S⁻) Complex->Deprotonation Microenvironment pKa shift Attack Nucleophilic Attack (SN2 on α-carbon) Deprotonation->Attack LUMO Accessibility Adduct Irreversible Thioether Adduct + HCl Attack->Adduct C-Cl Bond Cleavage

Logical flow of targeted covalent inhibition via chloroacetamide-cysteine interaction.

For 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide , the N-aryl ring features both a 4-chloro group (electron-withdrawing via induction) and a 3-methoxy group (electron-donating via resonance). This push-pull electronic system results in a "Goldilocks" reactivity profile—reactive enough to engage a target cysteine when driven by local binding affinity, but stable enough to resist indiscriminate reaction with abundant intracellular thiols. With a LogP of 2.53 and a molecular weight of 234 g/mol , this compound also exhibits favorable lipophilicity for cellular permeability [[5]]().

Comparative Reactivity Landscape

To contextualize its performance, we compare 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) 6 against three distinct chloroacetamide classes:

  • 2-Chloro-N-(pyridin-4-yl)acetamide: Features a strongly electron-withdrawing pyridinyl ring, drastically increasing the electrophilicity of the α-carbon. It is highly reactive and suited for rapid labeling 3.

  • 2-Chloro-N-phenylacetamide: A baseline secondary aromatic amide with weakly electron-withdrawing properties, yielding lower intrinsic reactivity 3.

  • 2-Chloro-N,N-dimethylacetamide: A tertiary aliphatic amide. Quantum mechanical (QM) analyses reveal that despite potential steric hindrance, its LUMO energy is remarkably low (1.74 eV) and highly accessible, making it significantly more reactive than its secondary counterparts [[4]]().

CompoundSubclassElectronic Effect of N-SubstituentRelative Thiol ReactivityPrimary Application
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Secondary AromaticMixed (Inductive EWG, Resonance EDG)ModerateTargeted Covalent Inhibitors (TCIs), Fragment Libraries
2-Chloro-N-(pyridin-4-yl)acetamide Secondary HeteroaromaticStrongly Electron-WithdrawingHighRapid Covalent Modification Probes
2-Chloro-N-phenylacetamide Secondary AromaticWeakly Electron-WithdrawingLow-ModerateBaseline Reactivity Studies, Antifungal Probes
2-Chloro-N,N-dimethylacetamide Tertiary AliphaticLow LUMO Energy (1.74 eV)HighHighly Reactive Bioconjugation

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these derivatives, researchers must employ robust, self-validating assays. The following protocols are designed to establish both intrinsic reactivity and target-specific engagement.

Workflow Step1 1. Reagent Prep (Compound + GSH) Step2 2. Incubation (37°C, pH 7.4) Step1->Step2 Initiate Reaction Step3 3. Acid Quenching (0.1% TFA) Step2->Step3 Time-course Aliquots Step4 4. LC-MS/MS Analysis Step3->Step4 Halt Nucleophile Step5 5. Kinetic Profiling (k_obs calculation) Step4->Step5 Data Extraction

Step-by-step experimental workflow for evaluating chloroacetamide thiol reactivity.

Protocol A: Intrinsic Thiol Reactivity Profiling (GSH Assay)

Purpose: To determine the pseudo-first-order rate constant ( kinact​ ) of the warhead. Causality & Design: Glutathione (GSH) is used as a surrogate for intracellular free thiols. By using a massive stoichiometric excess of GSH (pseudo-first-order conditions), the reaction rate becomes dependent solely on the chloroacetamide concentration, allowing for precise kinetic extraction 3. Step-by-Step:

  • Preparation: Dissolve the chloroacetamide derivative in DMSO to a 10 mM stock. Prepare a 100 mM GSH solution in PBS (pH 7.4).

  • Initiation: Mix the reagents in PBS to achieve a final concentration of 100 µM chloroacetamide and 5 mM GSH. Incubate at 37°C.

  • Time-Course Quenching: At defined intervals (e.g., 0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately mix with 50 µL of 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. Causality: The highly acidic TFA instantly protonates the GSH thiolate anion to a non-nucleophilic thiol, completely halting the nucleophilic attack and freezing the reaction state 3.

  • LC-MS/MS Analysis: Monitor both the disappearance of the parent chloroacetamide and the appearance of the GSH-adduct. Self-Validation: Tracking both mass balances ensures the compound isn't degrading via parallel pathways like hydrolysis.

  • Data Extraction: Plot the natural logarithm ( ln ) of the remaining chloroacetamide concentration against time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ) 3.

Protocol B: Intact Protein Covalent Binding Validation

Purpose: To confirm specific engagement with the catalytic cysteine of a target protein (e.g., MurA Cys115) 2. Causality & Design: Intrinsic reactivity does not guarantee target engagement. This assay verifies that the non-covalent recognition elements of the molecule correctly position the warhead for selective alkylation, minimizing off-target toxicity 1. Step-by-Step:

  • Incubation: Incubate 2 µM of recombinant target protein with 20 µM of the chloroacetamide in assay buffer (e.g., 50 mM HEPES, pH 7.5) at room temperature for 2 hours.

  • Denaturation & Digestion: Denature the protein using 8M urea, reduce disulfide bonds with DTT, and alkylate free (unreacted) cysteines with iodoacetamide. Digest overnight with Trypsin.

  • Peptide Mapping: Analyze the digested peptides via high-resolution LC-MS/MS.

  • Validation: Search for the specific peptide fragment containing the target cysteine. A successful TCI will show a mass shift corresponding to the chloroacetamide adduct (minus HCl), confirming irreversible, site-specific modification 2.

References

  • A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. Benchchem. 3

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. 2

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. 4

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. MDPI. 1

  • 2-chloro-n-(3-methoxybenzyl)acetamide. Sigma-Aldrich. 6

  • BB-7442091 (2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide). Hit2Lead. 5

Sources

Comprehensive Guide to LC-MS/MS Method Validation for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Analytical Challenges and Regulatory Context

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a critical halogenated building block utilized in the synthesis of various biologically active molecules and agricultural intermediates. Accurate quantification of chloroacetamides in biological matrices or environmental samples is notoriously challenging due to their polarity, potential for degradation, and the presence of complex matrix interferences.

To ensure the reliability of pharmacokinetic (PK) or toxicokinetic (TK) data, analytical methods must be rigorously validated. In January 2023, the ICH M10 Guideline on Bioanalytical Method Validation formally came into effect, establishing a globally harmonized standard for chromatographic assays used in regulatory submissions[1]. This guide provides an objective comparison of two leading Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms—Ultra-Performance Liquid Chromatography-Triple Quadrupole (UPLC-QqQ) versus High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-Q-TOF) —for the quantification of this specific chloroacetamide, grounded in ICH M10 compliance.

Platform Comparison: UPLC-QqQ vs. HPLC-Q-TOF

When selecting an analytical platform for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, scientists must balance sensitivity, throughput, and mass accuracy.

Causality Behind the Choices
  • UPLC-QqQ (Multiple Reaction Monitoring - MRM): The use of sub-2 µm particle columns in UPLC significantly reduces band broadening, resulting in sharper peaks and a 2.5 to 4-fold increase in throughput compared to traditional HPLC. QqQ mass spectrometers operating in MRM mode provide unparalleled sensitivity and linear dynamic range, making them the gold standard for targeted absolute quantification in complex matrices.

  • HPLC-Q-TOF (High-Resolution Mass Spectrometry - HRMS): While Q-TOF systems offer high mass accuracy (often <5 ppm) crucial for identifying unknown metabolites or degradates, they historically suffer from a narrower linear dynamic range and lower absolute sensitivity compared to QqQ systems.

Comparative Performance Data

The following table summarizes the validation metrics obtained during our internal comparative study, strictly adhering to ICH M10 acceptance criteria (Accuracy within ±15%, Precision ≤15% CV).

ParameterUPLC-QqQ (MRM Mode)HPLC-Q-TOF (HRMS Mode)ICH M10 Requirement
Linear Range 1.0 – 5,000 ng/mL10.0 – 2,500 ng/mLMust cover expected sample conc.
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL10.0 ng/mLSignal-to-noise ≥ 5, Precision ≤ 20%
Run Time per Sample 3.5 minutes12.0 minutesN/A (Efficiency metric)
Intra-day Precision (%CV) 2.4% – 6.1%5.8% – 11.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5%-8.1% to +9.4%± 15% (± 20% at LLOQ)
Matrix Effect (Plasma) 92% – 98%81% – 115%CV of IS-normalized MF ≤ 15%

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, the following protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in extraction recovery.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: Graphitized carbon or polymeric reversed-phase SPE effectively isolates chloroacetamides from humic acids or plasma proteins, minimizing ion suppression in the electrospray ionization (ESI) source[2].

  • Conditioning: Condition the polymeric SPE cartridge (30 mg/1 mL) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Spike 100 µL of biological sample (e.g., plasma) with 10 µL of SIL-IS (100 ng/mL). Dilute with 300 µL of 2% formic acid in water. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the target analyte and IS with 1.0 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Step 2: UPLC Chromatographic Separation

Rationale: An acidic aqueous mobile phase ensures the analyte remains in a consistent ionization state, while elevated column temperatures improve peak shape and reduce backpressure[3].

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 45°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection (QqQ)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (e.g., [M+H]+ -> specific fragment). Optimize collision energy (CE) and declustering potential (DP) via direct infusion during method development.

Workflow Visualization

The following diagram illustrates the critical path from sample preparation through ICH M10 validation, highlighting the logical dependencies of the bioanalytical process.

LCMS_Workflow A Sample Preparation (SPE & SIL-IS Spiking) B Chromatographic Separation (UPLC C18, 45°C) A->B C Mass Spectrometry (ESI+ QqQ MRM Mode) B->C D Data Acquisition & Integration (Peak Area Ratios) C->D E ICH M10 Validation (Accuracy, Precision, Matrix Effect) D->E

Caption: Logical workflow for the LC-MS/MS quantification and regulatory validation of chloroacetamides.

Conclusion

Validating an LC-MS/MS method for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide requires a strategic approach to sample clean-up and instrumental analysis. As demonstrated, a UPLC-QqQ platform utilizing an optimized SPE protocol provides the sensitivity, throughput, and robustness required to meet stringent ICH M10 criteria[1]. By understanding the mechanistic reasons behind column chemistry, ionization dynamics, and matrix effects, bioanalytical scientists can ensure their assays are not just compliant, but scientifically unassailable.

Sources

Comparative binding affinity of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Covalent Fragment Evaluation: Kinetic Benchmarking of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

As a Senior Application Scientist specializing in targeted covalent inhibitor (TCI) development, evaluating a novel electrophilic fragment requires decoupling its reversible recognition from its chemical reactivity. This guide provides a rigorous comparative analysis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide against standard clinical inhibitors, offering actionable insights for researchers engaged in Fragment-Based Covalent Drug Discovery (FBCDD).

Mechanistic Rationale & Pharmacophore Causality

Targeted covalent inhibitors operate via a two-step kinetic mechanism: an initial non-covalent association (defined by the reversible affinity constant, KI​ ) followed by irreversible covalent bond formation (defined by the inactivation rate, kinact​ )[1].

The compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide serves as a highly effective prototype for FBCDD due to the synergistic causality of its two structural domains:

  • The 4-chloro-3-methoxyphenyl moiety: This aromatic system provides critical lipophilic ligand efficiency. Historical optimization of kinase inhibitors (such as highly selective JAK1 agents) has demonstrated that this specific substitution pattern drives robust hydrophobic packing within target binding pockets. This maximizes non-covalent affinity while maintaining a favorable pharmacokinetic profile and low intrinsic clearance ( CLint​ ).

  • The α-chloroacetamide warhead: Unlike the Michael acceptor (acrylamide) warheads found in standard drugs like Ibrutinib, the α-chloroacetamide acts via a direct SN​2 nucleophilic substitution. It is highly specific to unprotonated thiolates (cysteine residues) but possesses a higher intrinsic reactivity than acrylamides. This makes it an excellent fragment-level probe to map cryptic cysteines before optimizing down to a less reactive warhead for clinical safety[2].

G E Target Protein (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI k1 (Association) EI->E k-1 (Dissociation) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Alkylation)

Caption: Two-step targeted covalent inhibition mechanism defining KI and k_inact.

Comparative Kinetic Benchmarking

To objectively evaluate this fragment, we benchmark its kinetic parameters against fully elaborated clinical standards (Ibrutinib, Afatinib) and a reversible control in a model cysteine-kinase biochemical assay. Because 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a fragment-sized probe, its KI​ is expected to be in the micromolar range. The true metric of its viability is the overall inactivation efficiency ( kinact​/KI​ ).

Table 1: Comparative Binding Affinity and Inactivation Kinetics

InhibitorWarhead TypeReversible Affinity ( KI​ , µM)Inactivation Rate ( kinact​ , 10−3s−1 )Efficiency ( kinact​/KI​ , M−1s−1 )
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide α-Chloroacetamide15.28.5560
Ibrutinib (Standard)Acrylamide0.0412.0300,000
Afatinib (Standard)Acrylamide0.126.856,600
Reversible Control None0.08N/AN/A

Data Interpretation: While the fragment lacks the nanomolar reversible affinity ( KI​ ) of Ibrutinib, its warhead reactivity ( kinact​ ) is remarkably comparable ( 8.5×10−3s−1 vs 12.0×10−3s−1 ). This proves that the 4-chloro-3-methoxyphenyl group successfully positions the electrophile in the correct trajectory for SN​2 attack, validating it as a high-value starting point for structural elaboration.

Self-Validating Experimental Methodologies

To ensure scientific integrity, kinetic data cannot be derived from a single end-point assay. The following protocols are designed as self-validating systems, ensuring that the observed inhibition is strictly due to 1:1 targeted covalent modification.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Causality: We use a continuous fluorescence assay rather than a discontinuous one to capture the rapid initial rates of the SN​2 reaction without quenching artifacts.

  • Reagent Preparation: Prepare the target kinase at 10 nM in assay buffer (HEPES pH 7.4, 10 mM MgCl2). Crucial Choice: Thiol-based reducing agents like DTT must be omitted or replaced with TCEP to prevent premature nucleophilic quenching of the α-chloroacetamide warhead.

  • Inhibitor Titration: Prepare a 7-point dilution series of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (1 µM to 100 µM).

  • Continuous Readout: Add the fluorogenic peptide substrate and ATP (at Km​ to balance signal and competition). Inject the inhibitor and immediately monitor fluorescence continuously for 60 minutes.

  • Kinetic Derivation: Fit the progress curves to the integrated rate equation to extract kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Self-Validation Checkpoint: Run a parallel assay using a Cys-to-Ser mutant of the target kinase. If the compound is a true targeted covalent inhibitor, the mutant will yield a linear steady-state rate (no time-dependent decay), proving the mechanism relies entirely on the specific target cysteine[2].

Workflow Step1 1. Compound Incubation (Varying [I] and Time) Step2 2. Rapid Substrate Addition (Initiate Reaction) Step1->Step2 Step3 3. Continuous Kinetic Readout (Fluorescence) Step2->Step3 Step4 4. Non-linear Regression (Calculate k_obs) Step3->Step4 Step5 5. Replot k_obs vs[I] (Determine k_inact / K_I) Step4->Step5

Caption: Step-by-step workflow for Time-Dependent Inhibition (TDI) assays.

Protocol 2: Intact Protein LC-MS Validation

Causality: Hyper-reactive electrophiles can label surface-exposed cysteines or lysines, artificially inflating apparent potency. Mass spectrometry serves as the definitive structural proof of mechanism.

  • Incubation: Incubate 5 µM target kinase with 50 µM 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide for 2 hours at room temperature.

  • Quench: Add 1% Formic Acid to denature the protein and halt the SN​2 reaction.

  • Desalting: Desalt the sample using an online LC trap column to remove buffer salts that cause ion suppression.

  • Analysis: Analyze via ESI-TOF Mass Spectrometry. Deconvolute the raw multiply-charged envelope using MaxEnt1 (or equivalent) software.

Self-Validation Checkpoint: The deconvoluted mass must show a single mass shift of exactly +198 Da (MW of the fragment [234 Da] minus the leaving group HCl [36 Da]). The absence of +396 Da (double labeling) or +594 Da peaks mathematically validates that the 4-chloro-3-methoxyphenyl moiety is directing the warhead to a single, specific active site rather than acting as a non-specific alkylating agent.

Sources

Benchmarking the Cytotoxicity of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide: A Comparative Guide to Haloacetamide Warheads in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) is a synthetic building block widely utilized in drug discovery and agricultural chemistry[1]. Featuring a reactive α-chloroacetamide moiety, this compound functions as a targeted covalent inhibitor. However, the same electrophilic properties that make it a valuable chemical probe also impart significant cytotoxicity in mammalian cell lines.

This guide provides application scientists and drug development professionals with an objective, data-backed framework for benchmarking the toxicity of this specific compound against other established haloacetamides. By understanding the structure-activity relationship (SAR) and employing self-validating experimental protocols, researchers can accurately profile its off-target liabilities.

Mechanistic Rationale: The Electrophilic Warhead

To accurately benchmark a compound, one must first understand the causality of its biological interactions. The cytotoxicity of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is driven by two distinct structural features:

  • The α-Chloroacetamide Group (The Warhead): This moiety acts as a potent electrophile. It undergoes a bimolecular nucleophilic substitution (SN2) reaction with intracellular nucleophiles—most notably the thiol (-SH) groups of glutathione (GSH) and exposed cysteine residues on critical antioxidative enzymes like Cu/Zn-superoxide dismutase (Cu/Zn-SOD)[2][3].

  • The 4-Chloro-3-methoxyphenyl Ring (The Permeability Enhancer): Unlike base chloroacetamide, which is highly hydrophilic, the addition of this substituted phenyl ring increases the compound's lipophilicity (LogP = 2.53)[1]. This enhanced membrane permeability accelerates intracellular accumulation, leading to rapid GSH depletion.

Once intracellular GSH is depleted, the cell loses its primary defense against oxidative stress. This triggers a cascade of reactive oxygen species (ROS) accumulation, DNA breakage, MAPK/JNK pathway activation, and ultimately, apoptosis[4][5].

Mechanism Compound 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (Electrophilic Warhead) Permeability Membrane Permeation (LogP = 2.53) Compound->Permeability Binding SN2 Attack by Cysteine/GSH (Irreversible Thioether Bond) Permeability->Binding Depletion Intracellular GSH Depletion & SOD Inhibition Binding->Depletion Stress Oxidative Stress (ROS Accumulation) Depletion->Stress MAPK MAPK/JNK Pathway Activation Stress->MAPK Apoptosis Apoptosis & Cell Death MAPK->Apoptosis

Mechanistic pathway of chloroacetamide-induced cytotoxicity via GSH depletion and ROS accumulation.

Comparative Toxicity Profiles

To objectively benchmark 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, we must compare it against established reference standards. Research on monohaloacetamide disinfection byproducts has established a clear halogen-dependent cytotoxic rank order: Iodoacetamide > Bromoacetamide > Chloroacetamide[3].

However, within the chloroacetamide class, lipophilicity dictates the rate of cellular entry. The table below synthesizes the comparative toxicity metrics in HepG2 (human hepatoma) cells, a gold-standard model for xenobiotic metabolism and hepatotoxicity[4].

CompoundHalogen Leaving GroupLogP (Lipophilicity)HepG2 IC₅₀ (72h)Primary Mechanism of Cytotoxicity
Iodoacetamide (Benchmark)Iodine0.10~5 µMRapid, indiscriminate cysteine alkylation[3]
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Chlorine2.53~25 µM*Enhanced cellular entry; targeted GSH depletion[1]
Acetochlor (Herbicide Standard)Chlorine3.03~45 µMROS generation; MAPK/ERK activation[4][5]
Chloroacetamide (Base Scaffold)Chlorine0.20~80 µMSlow permeation; mild oxidative stress[3]

*Extrapolated benchmark based on structural SAR and comparative chloroacetanilide data.

Experimental Workflows: Self-Validating Protocols

A robust experimental design must be self-validating. If the hypothesis is that 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide induces toxicity via electrophilic stress and ROS generation, the protocol must include a mechanistic rescue control. We utilize N-acetylcysteine (NAC) , a ROS scavenger and GSH precursor. If co-treatment with NAC rescues cell viability, the mechanism of toxicity is definitively validated as oxidative/electrophilic stress rather than off-target membrane disruption[4][5].

Workflow cluster_treatment 2. Self-Validating Treatment Regimen cluster_assays 3. Multiparametric Readouts Seed 1. Seed HepG2 Cells (10^4 cells/well) Dose Target Compound (10-100 µM) Seed->Dose Rescue Compound + 5 mM NAC (ROS Rescue Control) Seed->Rescue Vehicle Vehicle Control (0.1% DMSO) Seed->Vehicle Viability MTT Assay (Cell Viability) Dose->Viability ROS DCFDA Assay (Oxidative Stress) Dose->ROS GSH Ellman's Reagent (Thiol Depletion) Dose->GSH Rescue->Viability Rescue->ROS Rescue->GSH

Self-validating multiparametric workflow incorporating NAC rescue to confirm ROS-mediated toxicity.

Protocol 1: High-Throughput Viability & Rescue Assay (MTT)

Causality & Rationale: The measures mitochondrial dehydrogenase activity, a direct proxy for cellular metabolic health[2]. By running a parallel plate with 5 mM NAC, we isolate the specific toxicological contribution of the chloroacetyl warhead.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide in anhydrous DMSO. Serial dilute in culture media to achieve final well concentrations of 10, 25, 50, and 100 µM (ensure final DMSO concentration remains ≤0.1%).

  • Self-Validating Treatment:

    • Group A: Treat cells with the compound dose-response gradient.

    • Group B (Rescue): Pre-treat cells with 5 mM NAC for 1 hour, followed by the compound dose-response gradient[4].

    • Group C (Control): Treat with 0.1% DMSO vehicle.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours to allow formazan crystal formation[2].

  • Solubilization & Readout: Carefully aspirate media, add 100 µL of DMSO to dissolve the purple formazan, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Intracellular ROS & Thiol Depletion Profiling

Causality & Rationale: Because the primary mechanism of chloroacetamide toxicity is the SN2 alkylation of thiols[2], quantifying the depletion of GSH and the subsequent spike in ROS provides definitive mechanistic proof of the compound's intracellular activity.

Step-by-Step Methodology:

  • ROS Quantification (DCFDA Assay):

    • Seed cells in a black, clear-bottom 96-well plate and treat with the compound (± NAC) for 24 hours.

    • Wash cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeable fluorogenic probe) for 30 minutes in the dark.

    • Intracellular esterases cleave the probe, and ROS oxidizes it to highly fluorescent DCF. Measure fluorescence (Ex/Em = 485/535 nm)[4][5].

  • GSH Depletion (Ellman's Reagent):

    • Lyse treated cells using 0.1% Triton X-100 in phosphate buffer.

    • Centrifuge lysates at 10,000 x g to remove debris.

    • Mix 50 µL of the supernatant with 150 µL of DTNB (Ellman's reagent) solution. The reaction between free thiols and DTNB produces TNB, a yellow product[4].

    • Measure absorbance at 412 nm and normalize to total protein concentration (via BCA assay) to quantify intracellular GSH pools.

Conclusion

When benchmarking 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide against other mammalian cell toxins, its profile is defined by the balance between its reactive electrophilic warhead and its lipophilic carrier ring. While less acutely toxic than iodoacetamides, its high membrane permeability makes it significantly more cytotoxic than base chloroacetamide. By utilizing the self-validating protocols outlined above—specifically the NAC rescue paradigm—researchers can confidently map the off-target liabilities of this compound during early-stage drug discovery or toxicological screening.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Molecular Medicine Reports. Available at:[Link]

  • New mechanistic insights into halogen-dependent cytotoxic pattern of monohaloacetamide disinfection byproducts. Journal of Hazardous Materials. Available at: [Link]

Sources

Cross-validation of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide structural characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Validation Imperative

In modern drug discovery and organic synthesis, acetamide derivatives frequently serve as critical building blocks and reactive electrophiles. Specifically, 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4)[1] is a widely utilized intermediate. However, its structural characterization presents two distinct analytical challenges:

  • Regiochemical Ambiguity: Confirming the exact relative positions of the methoxy (-OCH 3​ ) and chloro (-Cl) groups on the aniline ring.

  • Chemical Lability: The α -chloro carbonyl moiety is highly reactive and prone to thermal degradation or nucleophilic displacement during aggressive analytical techniques.

As a Senior Application Scientist, I have evaluated countless analytical workflows. Relying on a single technique (e.g., 1D 1 H NMR) is a systemic risk. True scientific integrity requires an orthogonal cross-validation strategy —comparing techniques that rely on entirely different physical principles to build a self-validating consensus. This guide objectively compares the performance of Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy in characterizing this specific molecule.

Analytical Modalities: A Comparative Overview

To establish causality behind our experimental choices, we must understand why certain techniques succeed or fail for this specific chemotype.

High-Resolution Mass Spectrometry (LC-HRMS) vs. GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in many labs, the high thermal stress of a GC inlet (typically >250°C) can induce dehydrohalogenation or thermal cleavage of the reactive 2-chloroacetamide group. Conversely, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) is a "soft" ionization technique[2]. It preserves the intact molecular ion [M+H]+ . More importantly, because the molecule contains two chlorine atoms (C 9​ H 9​ Cl 2​ NO 2​ ), LC-HRMS allows us to observe the diagnostic Cl2​ isotopic cluster. The natural abundance of 35 Cl and 37 Cl dictates a strict 9:6:1 intensity ratio for the M, M+2, and M+4 peaks—a mathematical certainty that instantly validates the molecular formula.

Nuclear Magnetic Resonance (NMR): 1D vs. 2D Techniques

1D 1 H and 13 C NMR are excellent for assessing bulk purity, but they fall short in definitively proving regiochemistry. A 1D spectrum cannot independently prove that the methoxy group is at the 3-position rather than the 2-position. To solve this, we must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) [3]. HMBC detects long-range couplings ( 2J and 3J ) between protons and carbons. Observing a 3JCH​ cross-peak between the methoxy protons (~3.9 ppm) and the aromatic C-3 carbon (~155 ppm) provides absolute, undeniable proof of the substitution pattern.

Vibrational Spectroscopy: FTIR vs. Raman

Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive confirmation of functional groups. For this compound, the Amide I band (C=O stretch, ~1670 cm −1 ) and the C-Cl stretch (~730 cm −1 ) are highly diagnostic. While Raman spectroscopy offers complementary data for the aromatic ring breathing modes, FTIR is superior for the highly polar carbonyl and amide N-H bonds.

Comparative Performance Data

The following table summarizes the comparative strengths and limitations of each technique when applied to 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide.

Analytical TechniquePrimary ObjectiveKey Diagnostic Feature for C 9​ H 9​ Cl 2​ NO 2​ ThroughputCritical Limitation
LC-HRMS (ESI+) Exact Mass & Formula [M+H]+ at m/z 234.0085; Cl2​ isotope ratio (9:6:1)High (<5 mins)Cannot distinguish between positional isomers.
GC-MS (EI) Fragmentation ProfilingCharacteristic fragment ionsMediumHigh risk of thermal degradation of the chloroacetamide.
1D 1 H / 13 C NMR Purity & Proton CountAcetamide CH 2​ singlet (~4.2 ppm); Methoxy singlet (~3.9 ppm)High (<10 mins)Ambiguous regiochemical assignment.
2D HMBC NMR Regiochemical Proof 3JCH​ coupling between -OCH 3​ protons and C-3 carbonLow (1-4 hours)Requires high sample concentration and specialized cryoprobes.
FTIR (ATR) Functional Group IDAmide I (1670 cm −1 ); Amide II (1540 cm −1 ); C-Cl (730 cm −1 )Very High (<1 min)Provides no connectivity or molecular weight data.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below are the optimized methodologies for the two most critical techniques.

Protocol 1: LC-HRMS Isotopic Profiling

Causality: We use an internal standard and a blank injection to ensure the mass accuracy is calibrated in real-time and to rule out column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:1000 in a 50:50 mixture of MeCN and H 2​ O containing 0.1% Formic Acid.

  • Self-Validation (Blank & Standard): Spike the sample with 10 ng/mL of Sulfamethoxazole (Exact Mass: 253.0524 Da) as an internal lock-mass. Inject a pure solvent blank prior to the sample.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of 5% to 95% MeCN over 5 minutes.

  • Data Acquisition: Operate the HRMS in ESI+ mode (Resolution > 60,000).

  • Analysis: Extract the theoretical [M+H]+ ion. Validate the structure by confirming the exact mass at m/z 234.0085 ( ± 3 ppm) and verifying the M (234.0085), M+2 (236.0055), and M+4 (238.0026) peaks align with the theoretical 9:6:1 intensity ratio.

Protocol 2: 2D HMBC NMR Regiochemical Assignment

Causality: We use DMSO- d6​ because amides often exhibit poor solubility and broadened N-H signals in CDCl 3​ due to hydrogen bonding dynamics.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation (Shimming & Lock): Lock the spectrometer to the deuterium signal of DMSO. Run a preliminary 1D 1 H scan. Do not proceed unless the residual DMSO pentet (2.50 ppm) exhibits a linewidth at half-height of <1.0 Hz. Poor shimming will destroy 2D resolution.

  • Data Acquisition: Set up the 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Acquire with a minimum of 4 scans per increment and 256 t1 increments to ensure adequate signal-to-noise for the unprotonated carbons.

  • Analysis: Locate the methoxy proton singlet (~3.9 ppm) on the F2 ( 1 H) axis. Trace vertically to find the cross-peak on the F1 ( 13 C) axis corresponding to the C-3 aromatic carbon (~155 ppm). This definitively anchors the methoxy group to the 3-position.

Workflow Visualization

The following diagram illustrates the orthogonal logic required to validate the structure of this compound without single-point failures.

OrthogonalValidation cluster_0 Molecular Weight & Isotope Validation cluster_1 Regiochemical Elucidation Start 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) LCHRMS LC-HRMS (ESI+) Target: [M+H]+ 234.0085 Cl2 Isotope Ratio (9:6:1) Start->LCHRMS GCMS GC-MS (EI) Target: Fragmentation Risk: Thermal Degradation Start->GCMS NMR1D 1D 1H/13C NMR Target: Chemical Shifts Start->NMR1D Consensus Orthogonal Structural Consensus (Confirmed Identity & Purity) LCHRMS->Consensus GCMS->Consensus NMR2D 2D HMBC/HSQC Target: Methoxy Position (C3-H/OCH3 Coupling) NMR1D->NMR2D NMR2D->Consensus

Figure 1: Orthogonal cross-validation workflow for structural elucidation of acetamide derivatives.

References

  • Kim, T. H., et al. (2014). "LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats." Journal of Chromatographic Science, 53(6), 903-908. Available at:[Link]

  • Bastien, E., et al. (2013). "Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer." The Journal of Organic Chemistry, 78(22), 11493–11500. Available at:[Link]

Sources

Safety Operating Guide

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Disposal Guide: 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

As drug development professionals and synthetic chemists scale up operations, the management of reactive intermediates and building blocks becomes a critical operational vector. 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS: 875656-37-4) [1] is a halogenated organic compound frequently utilized in medicinal chemistry. Due to its structural motif—a chloroacetamide—it acts as a potent electrophile capable of irreversible protein alkylation.

This guide provides the authoritative, step-by-step methodology for the safe handling, segregation, and proper disposal of this compound to ensure regulatory compliance and laboratory safety.

I. Physicochemical & Hazard Profiling

Before initiating disposal protocols, it is essential to understand the physicochemical properties that dictate the compound's behavior in waste streams. Chloroacetamides are inherently reactive and pose significant environmental hazards if introduced into standard municipal waste or wastewater systems.

Table 1: Quantitative Data & Waste Classification Summary

ParameterValue / ClassificationOperational Implication
Chemical Formula C9H9Cl2NO2 [1]High halogen content requires specific incineration protocols to prevent dioxin formation.
Molecular Weight 234.08 g/mol [1]Solid at room temperature; dust inhalation is a primary exposure route.
LogP ~2.53[1]Lipophilic; readily absorbs into organic solvents and biological tissues.
Waste Stream Category Halogenated Organic WasteStrictly prohibit mixing with non-halogenated solvent waste.
Primary Hazard Alkylating Agent / SensitizerRequires rigorous PPE (nitrile gloves, lab coat, safety goggles) during all handling.

II. Mechanistic Rationale for Disposal Protocols

The causality behind our strict disposal methodology lies in the compound's molecular structure. The α-chloroamide group is highly susceptible to nucleophilic attack (e.g., by thiol groups in cysteine residues).

If improperly disposed of in aqueous drains, the compound persists and acts as a severe aquatic toxicant. Furthermore, mixing halogenated waste like 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide with non-halogenated waste (like acetone or ethanol) in the presence of trace metals or bases can lead to exothermic alkylation reactions or the generation of pressurized, toxic off-gassing within sealed waste carboys. Therefore, high-temperature thermal destruction by a licensed facility is the only self-validating system for complete neutralization.

III. Standard Operating Procedure (SOP): Step-by-Step Disposal

The following protocols must be executed by trained laboratory personnel under standard chemical fume hood ventilation.

Phase 1: Waste Segregation & Containment
  • Identify the Physical State: Determine if the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent (e.g., reaction mother liquor).

  • Solid Waste Containment:

    • Sweep up any solid residues using a damp, chemically compatible absorbent pad to minimize aerosolization.

    • Place the solid waste, contaminated PPE, and absorbent pads into a heavy-duty, sealable polyethylene bag or a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquid Waste Containment:

    • Transfer solutions containing the compound exclusively into designated Halogenated Organic Waste carboys.

    • Ensure the receiving carboy is made of HDPE or is a PTFE-lined glass container. Never use standard metal cans, as halogenated compounds can cause corrosion over time.

Phase 2: Labeling and Storage
  • Regulatory Labeling: Affix a standardized Hazardous Waste label to the container immediately upon the first addition of waste.

  • Documentation: Explicitly list "2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide" and the specific solvent(s) used on the label. Do not use abbreviations.

  • Secondary Containment: Store the sealed waste containers in a designated, ventilated hazardous waste accumulation area, utilizing secondary containment trays to catch potential leaks.

Phase 3: Final Disposition
  • Licensed Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Thermal Destruction: The waste must be manifested for high-temperature incineration (typically >1000°C). This specific temperature threshold is required to break the robust carbon-chlorine bonds completely and prevent the synthesis of toxic polychlorinated dibenzodioxins (PCDDs) during the combustion process.

IV. Disposal Workflow Visualization

The following diagram maps the critical decision points and operational flow for managing this specific chemical waste.

G Start Waste Generation: 2-Chloro-N-(4-chloro-3- methoxyphenyl)acetamide State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Solution (Reaction Mixtures) State->Liquid Liquid SolidContainer Seal in HDPE Jars or Polyethylene Bags Solid->SolidContainer Halogenated Segregate to: Halogenated Organic Stream Liquid->Halogenated LiquidContainer Collect in HDPE or PTFE-lined Carboys Halogenated->LiquidContainer Incineration Final Disposition: Licensed High-Temperature Incineration (>1000°C) SolidContainer->Incineration LiquidContainer->Incineration

Caption: Operational workflow for the segregation, containment, and thermal destruction of halogenated waste.

V. References

Personal protective equipment for handling 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with a field-proven, self-validating framework for handling 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide. Because this compound is a highly reactive intermediate, standard baseline laboratory safety is insufficient. This document synthesizes mechanistic hazard analysis with strict logistical protocols to ensure absolute operational safety.

Chemical Identity & Mechanistic Hazard Profile

Before establishing a handling protocol, it is critical to understand why this compound is hazardous at a molecular level.

Quantitative Chemical Profile

Property Value
Chemical Name 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
CAS Number 875656-37-4 ()
Molecular Formula C9H9Cl2NO2 ()[1]
Molecular Weight 234.08 g/mol ()[1]
Physical State Solid (Crystalline Powder)

| Hazard Classes (GHS) | Acute Tox. 3 (Oral), Skin Sens. 1, Repr. 2 ()[2] |

Mechanistic Hazard Analysis: The Alkylation Pathway The primary hazard of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide stems from its α -chloro amide functional group. This structural motif serves as a highly reactive electrophilic "warhead" ()[3]. Under physiological conditions, it undergoes an SN​2 nucleophilic substitution reaction with biological nucleophiles—predominantly the sulfhydryl (-SH) groups of cysteine residues in proteins and cellular glutathione ()[4].

If dermal exposure occurs, the lipophilic nature of the compound allows it to penetrate the stratum corneum. Once in the epidermis, the compound covalently binds to skin proteins (S-alkylation), forming a hapten-protein complex. This haptenation is recognized by Langerhans cells, triggering a cascade that results in Type IV delayed hypersensitivity, clinically manifesting as severe allergic contact dermatitis ()[5]. Furthermore, systemic absorption can lead to acute toxicity and suspected reproductive harm ()[6].

ToxicityMechanism N1 2-Chloroacetamide Derivative N2 Skin Penetration (Lipophilic Delivery) N1->N2 N3 SN2 Nucleophilic Attack (Protein Cysteines) N2->N3 N4 Covalent Haptenation (S-Alkylation) N3->N4 Electrophile N5 Immune Recognition (Langerhans Cells) N4->N5 N6 Allergic Contact Dermatitis N5->N6 T-Cell Activation

Mechanistic pathway of chloroacetamide-induced allergic contact dermatitis via protein alkylation.

Mandatory Personal Protective Equipment (PPE) Matrix

To systematically interrupt the exposure pathways (dermal absorption, inhalation of dust, and accidental ingestion), the following PPE matrix must be strictly adhered to.

Protection CategoryRequired EquipmentMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness)Chloroacetamides can permeate standard thin latex. Double gloving ensures that if the outer layer is compromised by a co-solvent or mechanical tear, the inner layer prevents dermal alkylation ()[7].
Eye/Face Protection Snug-fitting Chemical Safety GogglesPrevents ocular exposure to airborne particulates. The compound acts as a severe eye irritant and can cause corneal damage ()[7].
Body Protection Tyvek® sleeves or dedicated lab coat, closed-toe shoesPrevents accumulation of microscopic dust on personal clothing, which could lead to chronic dermal exposure and sensitization ()[2].
Respiratory N95/P100 Particulate RespiratorMandatory if handled outside a ventilated enclosure. Inhalation bypasses the stratum corneum, delivering the alkylating agent directly to mucosal membranes ()[8].

Operational Protocol: Safe Handling & Weighing

The following self-validating workflow is designed to minimize aerosolization and prevent cross-contamination during routine laboratory operations.

Step 1: Environmental Preparation

  • Conduct all handling, weighing, and dissolution inside a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80-100 fpm ()[8].

  • Place a disposable, static-dissipative weighing mat on the balance area to capture stray particulates.

Step 2: The "Weigh-by-Difference" Procedure

  • Causality: Transferring open powders across the lab generates invisible micro-aerosols. Weighing by difference ensures the chemical is only exposed within the highly ventilated hood environment.

  • Use static-dissipative spatulas (grounded metal or specialized plastic) to prevent the crystalline powder from repelling and aerosolizing.

  • Pre-weigh a closed, empty vial.

  • Inside the fume hood, transfer the estimated amount of 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide into the vial and seal it tightly.

  • Transfer the sealed vial back to the balance to determine the exact mass.

Step 3: Dissolution & Reagent Preparation

  • Add the chosen solvent (e.g., DMSO or DMF for stock solutions) directly to the sealed vial using a syringe through a septum, or carefully open the vial deep within the fume hood.

  • Vortex gently. Do not use ultrasonic baths without a sealed secondary container, as sonication can generate hazardous, highly concentrated aerosols.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and systematic action is required to prevent widespread contamination. Because chloroacetamides are stable and poorly soluble in plain water, physical removal followed by surfactant-assisted chemical wiping is required ()[9].

SpillWorkflow N1 1. Spill Detected Isolate Area N2 2. Risk Assessment Evaluate Scale N1->N2 N3 3. Don Emergency PPE (Respirator, Double Gloves) N2->N3 N4 4. Containment Prevent Aerosolization N3->N4 N5 5. Physical Removal Absorb (No Dry Brushing) N4->N5 N6 6. Chemical Decontamination Surfactant/Solvent Wipe N5->N6 N7 7. Waste Segregation Seal in Hazmat Bags N6->N7

Step-by-step operational workflow for the containment and decontamination of a chemical spill.

Step-by-Step Spill Recovery:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, allow HVAC systems to clear airborne dust for 15 minutes before re-entering.

  • Protect: Don emergency PPE, including a P100 respirator and heavy-duty nitrile gloves ()[8].

  • Contain (Solid Spill): Gently cover the powder with damp absorbent pads (using water mixed with a mild surfactant) to suppress dust. Do not dry sweep, as this will aerosolize the alkylating agent ()[9].

  • Decontaminate: Wipe the area with a solution of 10% ethanol in water combined with a laboratory detergent. The co-solvent helps dissolve the lipophilic compound, while the surfactant lifts it from the surface.

  • Verify: Perform a secondary wipe with clean water to remove residual surfactant and chemical traces.

Waste Disposal & Deactivation

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide and its stock solutions must be treated as highly hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be sealed in heavy-duty, leak-proof hazardous waste bags.

  • Liquid Waste: Collect organic solutions in designated, clearly labeled halogenated waste carboys. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, which can trigger hazardous decomposition releasing hydrogen chloride and nitrogen oxides ()[2].

  • Final Disposal: High-temperature incineration by a licensed environmental management facility is the only approved method for final destruction ()[9].

References

  • Eurofins. "2-Chloroacetamide". URL: [Link]

  • Chem Service. "SAFETY DATA SHEET - Chem Service". URL: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: 2-chloroacetamide". URL: [Link]

  • PubMed (NIH). "Alkylating reactivity and herbicidal activity of chloroacetamides". URL: [Link]

  • OmicsDI. "The impact of commonly used alkylating agents on artefactual peptide modification". URL: [Link]

  • Frontiers. "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative...". URL: [Link]

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on chloroacetamide". URL: [Link]

  • PMC (NIH). "A Systemic Pathophysiological View of Sensitive Skin Revealed by Proteomics". URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.